molecular formula C20H25N5O3S B15569499 Donetidine CAS No. 99251-56-6

Donetidine

Cat. No.: B15569499
CAS No.: 99251-56-6
M. Wt: 415.5 g/mol
InChI Key: MURUHMTVTKOWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donetidine is a pyrimidone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99251-56-6

Molecular Formula

C20H25N5O3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C20H25N5O3S/c1-25(2)12-16-3-4-17(28-16)13-29-8-7-22-20-23-11-15(19(27)24-20)9-14-5-6-21-18(26)10-14/h3-6,10-11H,7-9,12-13H2,1-2H3,(H,21,26)(H2,22,23,24,27)

InChI Key

MURUHMTVTKOWBY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Donetidine: A Technical Overview of its Mechanism of Action as a Histamine H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Histamine (B1213489) H2-Receptor Antagonism

The secretion of gastric acid is a complex process regulated by multiple signaling pathways, with histamine playing a crucial role. Histamine, released from enterochromaffin-like (ECL) cells in the stomach lining, acts as a powerful stimulant of gastric acid secretion by binding to histamine H2 receptors on parietal cells.

Donetidine (B1239098), as a histamine H2-receptor antagonist, functions by competitively blocking the binding of histamine to these H2 receptors. By occupying the receptor binding site, this compound prevents the downstream signaling cascade that leads to the activation of the proton pump (H+/K+ ATPase), the final step in acid secretion. This results in a decrease in both the volume and acidity of gastric juice.

Signaling Pathway of Histamine H2-Receptor Activation and its Inhibition by this compound

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). This pathway can be visualized as follows:

H2_Receptor_Signaling_Pathway cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds and Activates This compound This compound This compound->H2_Receptor Competitively Binds and Inhibits G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates and Activates H_ion H+ Proton_Pump->H_ion Secretes

Figure 1. Histamine H2 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data on H2-Receptor Antagonists

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes key pharmacodynamic parameters for other well-characterized histamine H2-receptor antagonists. This data is provided for comparative purposes to illustrate the typical range of activity for this drug class.

CompoundReceptor Binding Affinity (Ki)Potency (IC50) for Gastric Acid Secretion Inhibition
This compound Data not availableData not available
Cimetidine (B194882)~0.2 - 1.0 µM~1.0 - 5.0 µM
Ranitidine~0.02 - 0.1 µM~0.1 - 0.5 µM
Famotidine~0.002 - 0.01 µM~0.01 - 0.05 µM

Note: Ki (inhibitor constant) is a measure of the binding affinity of an inhibitor to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC50 value indicates a higher potency. The values presented are approximate and can vary depending on the experimental conditions.

Experimental Protocols for Assessing H2-Receptor Antagonist Activity

The evaluation of the mechanism of action of H2-receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key experiments commonly employed in the preclinical assessment of these compounds.

In Vitro Radioligand Binding Assay for H2-Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing a high density of histamine H2 receptors (e.g., guinea pig gastric mucosa or recombinant cell lines).

  • Radioligand: A radiolabeled H2-receptor antagonist, such as [3H]-tiotidine, is used as the ligand.

  • Assay:

    • A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known H2-receptor antagonist (e.g., 10 µM ranitidine).

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare H2 Receptor- Containing Membranes Start->Membrane_Prep Incubation Incubate Membranes with [3H]-Tiotidine and this compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Calculate IC50 and Ki Values Quantification->Analysis End End Analysis->End

Figure 2. Workflow for an In Vitro Radioligand Binding Assay.
In Vivo Gastric Acid Secretion Assay in an Animal Model

Objective: To determine the potency (IC50 or ED50) of this compound in inhibiting gastric acid secretion in vivo.

Methodology:

  • Animal Model: A common model is the pylorus-ligated rat or the gastric fistula dog.

  • Procedure (Pylorus-Ligated Rat Model):

    • Rats are fasted overnight with free access to water.

    • Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.

    • The test compound (this compound) or vehicle is administered, typically intravenously or intraduodenally.

    • A secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.

    • After a set period (e.g., 2-4 hours), the animal is euthanized, and the stomach is removed.

  • Sample Collection and Analysis:

    • The gastric contents are collected and centrifuged.

    • The volume of the gastric juice is measured.

    • The acidity of the gastric juice is determined by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH (e.g., pH 7.0).

  • Data Analysis: The total acid output is calculated (volume × acidity). The percentage inhibition of acid secretion by the test compound is determined relative to the vehicle control group. The dose that produces 50% inhibition (ED50) is then calculated.

Gastric_Secretion_Assay_Workflow Start Start Animal_Prep Prepare Pylorus-Ligated Rat Model Start->Animal_Prep Dosing Administer this compound and a Secretagogue Animal_Prep->Dosing Incubation_Period Allow for Gastric Secretion Period Dosing->Incubation_Period Sample_Collection Collect Gastric Contents Incubation_Period->Sample_Collection Analysis Measure Volume and Acidity of Gastric Juice Sample_Collection->Analysis Calculation Calculate Total Acid Output and Percent Inhibition Analysis->Calculation End End Calculation->End

Figure 3. Workflow for an In Vivo Gastric Acid Secretion Assay.

Conclusion

This compound's mechanism of action is firmly established within the class of histamine H2-receptor antagonists. By competitively inhibiting the action of histamine at the H2 receptors of gastric parietal cells, it effectively reduces the secretion of gastric acid. While specific pharmacodynamic data for this compound is not widely published, the well-understood mechanism of this drug class, supported by extensive research on analogous compounds, provides a robust framework for its pharmacological activity. Further research would be beneficial to quantify the specific binding affinity and in vivo potency of this compound to better characterize its clinical potential.

Donetidine: A Technical Overview of a Histamine H2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donetidine (B1239098) is a potent and selective histamine (B1213489) H2 receptor antagonist.[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by detailed experimental protocols for the characterization of H2 receptor antagonists and comparative quantitative data from related compounds. Due to the limited availability of specific preclinical and clinical data for this compound in publicly accessible literature, this document leverages established knowledge of the H2 receptor antagonist class to provide a foundational understanding for research and development professionals. The guide includes detailed methodologies for key in vitro assays and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the pharmacology of this drug class.

Introduction

Histamine H2 receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors, primarily in the parietal cells of the stomach. This action decreases the production of stomach acid.[2] The development of H2 receptor antagonists revolutionized the treatment of acid-peptic disorders, including duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD).[3] this compound belongs to this class of therapeutic agents, identified by the "-tidine" suffix in its non-proprietary name.[1]

Mechanism of Action: Histamine H2 Receptor Antagonism

The primary mechanism of action for this compound is the competitive antagonism of histamine at the H2 receptor.[1][2] In the stomach, parietal cells secrete gastric acid in response to stimulation by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a Gs protein-coupled signaling cascade. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates proteins involved in the trafficking and activation of the H+/K+-ATPase proton pump, the final step in acid secretion.[4]

By competitively binding to the H2 receptor, this compound prevents histamine from initiating this signaling cascade, thereby reducing intracellular cAMP levels and suppressing gastric acid secretion.[2] This leads to a decrease in both basal and meal-stimulated gastric acid production.

Signaling Pathway Diagram

H2_Receptor_Signaling cluster_membrane Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Binds and Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Activates Acid Gastric Acid Secretion ProtonPump->Acid Increases

Caption: Histamine H2 Receptor Signaling Pathway and the Inhibitory Action of this compound.

Pharmacological Characterization: In Vitro Assays

The pharmacological profile of a histamine H2 receptor antagonist like this compound is typically characterized by a series of in vitro assays to determine its binding affinity and functional potency.

Receptor Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a drug and its target receptor. It is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.[5]

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) for the histamine H2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).[4]

    • Radioligand: [3H]-tiotidine, a potent H2 receptor antagonist.[6]

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control: A high concentration of a known H2 receptor antagonist (e.g., 1 µM unlabeled tiotidine).[6]

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of the non-specific binding control.

    • Incubate at a specified temperature (e.g., 4°C to prevent ligand internalization) for a duration sufficient to reach equilibrium (e.g., 30 minutes).[6]

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism (IC50)

Functional assays measure the ability of a compound to inhibit the biological response mediated by the receptor. For H2 receptor antagonists, this is typically the inhibition of histamine-stimulated cAMP production.

This protocol describes a functional assay to determine the IC50 of a test compound in inhibiting histamine-induced cAMP production.

  • Materials:

    • Whole cells expressing the human histamine H2 receptor.

    • Histamine (agonist).

    • Test compound (this compound) at various concentrations.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6]

    • Cell lysis buffer.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound and a phosphodiesterase inhibitor.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80 to ensure a robust signal).

    • Incubate for a specified time to allow for cAMP accumulation.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional cAMP Assay B1 Prepare H2R Membranes B2 Incubate with [3H]-Tiotidine and this compound B1->B2 B3 Filter and Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 End End B5->End F1 Culture H2R-expressing Cells F2 Pre-incubate with this compound F1->F2 F3 Stimulate with Histamine F2->F3 F4 Lyse Cells F3->F4 F5 Measure cAMP Levels F4->F5 F6 Calculate IC50 F5->F6 F6->End Start Start Start->B1 Start->F1

Caption: Workflow for In Vitro Characterization of H2 Receptor Antagonists.

Comparative Pharmacological Data

CompoundReceptor Binding Affinity (Ki)Functional Antagonism (IC50)
This compound Data not availableData not available
Cimetidine ~0.79 µM (pA2 = 6.1)[7]~1-2 µM (in vivo, dog)[7]
Ranitidine Data not availableMore potent than cimetidine[8]
Famotidine Data not available20-50 times more potent than cimetidine[9]
Nizatidine (B1679011) Data not availableMore potent than cimetidine[10]

Note: The presented data for cimetidine, ranitidine, famotidine, and nizatidine are for comparative context. pA2 is a measure of antagonist potency derived from functional assays.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic parameters for this compound are not available, the general characteristics of H2 receptor antagonists are summarized below.

  • Absorption: Generally well-absorbed after oral administration, with peak plasma concentrations reached within 1-3 hours.[8] Bioavailability can be around 50-60% due to first-pass metabolism.

  • Distribution: Widely distributed throughout the body. Plasma protein binding is typically low to moderate.

  • Metabolism: Metabolized in the liver, primarily by the cytochrome P450 system.[3]

  • Excretion: Excreted primarily in the urine as both unchanged drug and metabolites. The elimination half-life is typically in the range of 2-4 hours.

Conclusion

This compound is a histamine H2 receptor antagonist with a mechanism of action centered on the competitive inhibition of histamine at the H2 receptor, leading to a reduction in gastric acid secretion. While specific quantitative pharmacological and pharmacokinetic data for this compound are limited in the available literature, this guide provides a comprehensive framework for its characterization based on established methodologies for this drug class. The provided experimental protocols and comparative data for other H2 receptor antagonists offer a valuable resource for researchers and drug development professionals interested in the further investigation of this compound and related compounds. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound.

References

Donetidine: A Potent, Long-Acting Histamine H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Donetidine (SK&F 93574)

Abstract

This compound, also known as SK&F 93574, is a potent and long-acting histamine (B1213489) H2-receptor antagonist developed by scientists at Smith, Kline & French (SK&F). Emerging from the intensive research efforts to build upon the success of the first H2-receptor antagonist, cimetidine, this compound was identified as a promising candidate for parenteral administration. Its high aqueous solubility, significant intravenous potency, and extended duration of action in preclinical animal models led to its selection for clinical investigation. This guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, based on the available scientific literature.

Introduction

The discovery of histamine H2-receptor antagonists revolutionized the treatment of peptic ulcer disease and other acid-related gastrointestinal disorders. Following the groundbreaking introduction of cimetidine, research efforts focused on developing second-generation antagonists with improved potency, duration of action, and side-effect profiles. This compound was a product of this research, representing a novel chemical class of H2-receptor antagonists, the isocytosines.

Discovery and History

This compound was synthesized and characterized by a team of researchers at Smith, Kline & French, led by T. H. Brown and R. J. Ife. The development of this compound was part of a systematic investigation into isocytosine (B10225) derivatives as H2-receptor histamine antagonists. The key publication detailing its synthesis and biological activity, "Isocytosine H2-Receptor Histamine Antagonists. Part 4. Synthesis and Biological Activity of this compound (SK&F 93574) and Related Compounds," highlighted its selection for clinical investigation due to its favorable pharmacological properties for intravenous use.[1]

Developmental Timeline:

The following diagram illustrates the logical progression of the development of H2-receptor antagonists at SK&F, leading to this compound.

G cluster_0 Discovery of H1 Antagonists cluster_1 H2 Receptor Hypothesis & Cimetidine Development cluster_2 Second-Generation H2 Antagonist Research cluster_3 Clinical Evaluation of this compound H1_discovery Ineffective for gastric acid secretion H2_hypothesis Postulation of H2 Receptor H1_discovery->H2_hypothesis Identifies need for new receptor theory Cimetidine_dev Development of Cimetidine (Tagamet) H2_hypothesis->Cimetidine_dev Leads to first successful antagonist Search_new Search for compounds with improved properties Cimetidine_dev->Search_new Success prompts further research Isocytosines Investigation of Isocytosine derivatives Search_new->Isocytosines Focus on novel chemical classes Donetidine_synthesis Synthesis of this compound (SK&F 93574) Isocytosines->Donetidine_synthesis Results in potent compound Parenteral_candidate Selection as a parenteral clinical candidate Donetidine_synthesis->Parenteral_candidate Favorable properties for intravenous use

Logical Flow of H2-Receptor Antagonist Development Leading to this compound.

Pharmacological Profile

This compound is a competitive antagonist of the histamine H2-receptor. Its primary mechanism of action is the inhibition of gastric acid secretion.

Quantitative Data
ParameterValueSpecies/AssayReference
H2 Receptor Binding Affinity (Ki) Data not availablee.g., Guinea pig atrium[1]
Inhibition of Histamine-Stimulated Gastric Acid Secretion (ID50) Data not availablee.g., Heidenhain pouch dog[1]
Duration of Action Extended (in animal models)Animal models[1]
Histamine Release

An interesting and notable finding is that this compound has been observed to promote histamine release in beagle dog models. The precise mechanism and clinical significance of this effect have not been fully elucidated in the available literature. This seemingly paradoxical effect, for a histamine receptor antagonist, warrants further investigation to understand its potential implications.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are presumed to be in the primary publication by Brown et al.[1] Based on standard methods of the time for evaluating H2-receptor antagonists, the following are likely representations of the methodologies that would have been employed.

In Vitro H2-Receptor Antagonist Activity

Objective: To determine the affinity of this compound for the histamine H2-receptor.

Methodology (Hypothetical):

  • Preparation of Guinea Pig Atria: Guinea pigs are sacrificed, and the right atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Measurement of Atrial Rate: The spontaneous beating rate of the atria is recorded.

  • Histamine Stimulation: Cumulative concentration-response curves to histamine are established to determine the baseline stimulatory effect on the atrial rate.

  • Antagonist Incubation: The atria are incubated with varying concentrations of this compound for a predetermined period.

  • Repeat Histamine Stimulation: The histamine concentration-response curves are re-established in the presence of this compound.

  • Data Analysis: The Schild plot analysis is used to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.

The following workflow diagram illustrates this hypothetical experimental process.

G cluster_0 Preparation cluster_1 Baseline Measurement cluster_2 Antagonist Treatment cluster_3 Post-Treatment Measurement cluster_4 Analysis prep Isolate Guinea Pig Atria baseline Establish Histamine Concentration-Response Curve prep->baseline treatment Incubate with Varying Concentrations of this compound baseline->treatment post_treatment Re-establish Histamine Concentration-Response Curve treatment->post_treatment analysis Schild Plot Analysis to Determine pA2 Value post_treatment->analysis

Hypothetical Workflow for In Vitro H2-Receptor Antagonist Assay.
In Vivo Inhibition of Gastric Acid Secretion

Objective: To determine the potency and duration of action of this compound in inhibiting histamine-stimulated gastric acid secretion in an animal model.

Methodology (Hypothetical):

  • Animal Model: The Heidenhain pouch dog model is a common choice for these studies. A portion of the stomach is surgically isolated to form a pouch that drains to the exterior, allowing for the collection of gastric secretions.

  • Histamine Stimulation: A continuous intravenous infusion of histamine is administered to induce a stable, submaximal rate of gastric acid secretion.

  • This compound Administration: this compound is administered intravenously at various doses.

  • Gastric Juice Collection: Gastric juice from the pouch is collected at regular intervals.

  • Analysis of Gastric Juice: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base.

  • Data Analysis: The percentage inhibition of gastric acid secretion is calculated for each dose of this compound, and the ID50 (the dose required to produce 50% inhibition) is determined. The duration of action is assessed by monitoring the time taken for acid secretion to return to pre-treatment levels.

The signaling pathway for histamine-stimulated gastric acid secretion and its inhibition by H2-receptor antagonists is depicted below.

G cluster_0 Stimulation cluster_1 Inhibition Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion mediates This compound This compound This compound->H2_Receptor blocks

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and Inhibition by this compound.

Clinical Development

This compound was selected for clinical investigation as a potential parenteral therapeutic agent.[1] However, a comprehensive search of the medical literature and clinical trial registries did not yield any published results from human clinical trials of this compound. The reasons for the apparent discontinuation of its clinical development are not publicly documented.

Conclusion

This compound (SK&F 93574) represents a significant milestone in the development of second-generation histamine H2-receptor antagonists. Its discovery by researchers at Smith, Kline & French showcased the potential of the isocytosine chemical class to yield potent and long-acting inhibitors of gastric acid secretion. While its initial pharmacological profile was promising enough to warrant clinical investigation, particularly for parenteral use, the ultimate fate of its clinical development remains unclear from the available literature. Further access to the primary research publications and any archived clinical trial data would be necessary to provide a more complete understanding of the history and properties of this once-promising therapeutic agent.

References

Donetidine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental chemical identifiers for Donetidine, a histamine (B1213489) H2-receptor antagonist. The information is presented to support research and development activities.

Chemical Identification

A clear and unambiguous identification of a compound is critical for all scientific and regulatory purposes. The following table summarizes the IUPAC name and the CAS registry number for this compound.

IdentifierValue
IUPAC Name 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one[1]
CAS Number 99248-32-5[1][2][3][4]

This compound, also known by the investigational code SK&F 93574, is recognized for its potential role as an antagonist of the histamine H2 receptor.[2][4] The suffix "-tidine" in its name is indicative of its classification as a cimetidine (B194882) derivative and a histamine H2-receptor antagonist.[2]

Further details regarding its molecular formula (C20H25N5O3S) and other identifiers can be found in public chemical databases.[1]

Experimental Protocols and Data

Signaling Pathways and Logical Relationships

The primary mechanism of action for compounds in the "-tidine" class, such as Ranitidine, involves the blockade of histamine H2 receptors.[5] This action inhibits the downstream signaling pathways that lead to gastric acid secretion. A simplified, generalized workflow for investigating such a mechanism is presented below.

G cluster_0 In Vitro Assays cluster_1 Ex Vivo / In Vivo Models Receptor Binding Assay Receptor Binding Assay Cell-Based Functional Assay Cell-Based Functional Assay Receptor Binding Assay->Cell-Based Functional Assay Determine Ki Isolated Tissue Preparation Isolated Tissue Preparation Cell-Based Functional Assay->Isolated Tissue Preparation Animal Model of Gastric Acid Secretion Animal Model of Gastric Acid Secretion Isolated Tissue Preparation->Animal Model of Gastric Acid Secretion Evaluate functional antagonism Lead Optimization Lead Optimization Animal Model of Gastric Acid Secretion->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assay

A generalized workflow for H2 receptor antagonist drug discovery.

References

An In-Depth Technical Guide to the Synthesis of Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donetidine, a potent histamine (B1213489) H₂-receptor antagonist, has been a subject of interest in medicinal chemistry due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the plausible synthesis pathways for this compound, with a focus on the preparation of its key structural fragments and their subsequent coupling. Detailed experimental methodologies, derived from patent literature and analogous chemical syntheses, are presented to assist researchers in the practical synthesis of this compound. All quantitative data are summarized in structured tables, and reaction pathways are visualized using DOT language diagrams for enhanced clarity.

Introduction

This compound, with the chemical name 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, is a heterocyclic compound belonging to the class of pyrimidones.[1] Its structure incorporates a substituted pyrimidinone core linked to a furan-containing side chain, a common feature in several H₂-receptor antagonists. The synthesis of this compound can be logically approached by a convergent strategy, involving the independent synthesis of two key intermediates followed by their condensation. This guide will detail the preparation of these crucial building blocks and the final assembly of the this compound molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (I) suggests a disconnection at the C-N bond of the pyrimidinone ring, leading to two primary synthons: the pyrimidinone core (II) and the furan-containing side chain (III). The pyrimidinone core can be further disconnected to reveal a β-ketoester (IV) and guanidine (B92328) (V) as starting materials. The side chain synthesis typically starts from furan-2-methanol or a related derivative.

Retrosynthesis of this compound This compound This compound (I) Pyrimidinone_Core Pyrimidinone Core (II) This compound->Pyrimidinone_Core Side_Chain Side Chain (III) This compound->Side_Chain Beta_Ketoester β-Ketoester (IV) Pyrimidinone_Core->Beta_Ketoester Guanidine Guanidine (V) Pyrimidinone_Core->Guanidine Furan_Methanol Furan-2-methanol Side_Chain->Furan_Methanol

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Synthesis of the Pyrimidinone Core: 2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one

The synthesis of the pyrimidinone core is a critical step, which can be achieved through the cyclization of a suitably substituted β-ketoester with guanidine.

Step 1: Synthesis of Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate

This key β-ketoester intermediate can be prepared from 4-methyl-2(1H)-pyridone. The pyridone is first subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 4-methyl position, followed by subsequent reactions to yield the desired propanoate. A plausible route is outlined below:

Synthesis_of_Beta_Ketoester cluster_0 Synthesis of β-Ketoester Intermediate 4-Methyl-2(1H)-pyridone 4-Methyl-2(1H)-pyridone Intermediate_A Intermediate_A 4-Methyl-2(1H)-pyridone->Intermediate_A POCl3, DMF Intermediate_B Intermediate_B Intermediate_A->Intermediate_B NaOEt, Diethyl carbonate Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate Intermediate_B->Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate Hydrolysis

Caption: Plausible pathway for the synthesis of the β-ketoester intermediate.

Experimental Protocol (General Procedure):

  • Formylation: To a solution of 4-methyl-2(1H)-pyridone in a suitable solvent (e.g., DMF), Vilsmeier reagent (prepared from POCl₃ and DMF) is added at a controlled temperature. The reaction mixture is stirred until completion, followed by aqueous workup to yield 2-oxo-1,2-dihydropyridine-4-carbaldehyde.

  • Elaboration to β-ketoester: The resulting aldehyde is then subjected to a condensation reaction with a suitable C2 synthon, such as diethyl carbonate in the presence of a strong base like sodium ethoxide, to introduce the propanoate chain. This is followed by a controlled hydrolysis and decarboxylation to yield the target β-ketoester.

Step 2: Cyclization with Guanidine

The synthesized β-ketoester is then cyclized with guanidine in the presence of a base to form the pyrimidinone ring.

Pyrimidinone_Core_Synthesis cluster_1 Formation of the Pyrimidinone Core Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate 2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one 2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one Ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate->2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one Guanidine, NaOEt, EtOH, Reflux

Caption: Cyclization reaction to form the pyrimidinone core of this compound.

Experimental Protocol (General Procedure based on EP0003677B1):

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol (B145695).

  • Guanidine hydrochloride is added to the sodium ethoxide solution and stirred.

  • A solution of ethyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate in ethanol is added to the reaction mixture.

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid or HCl).

  • The precipitated product is collected by filtration, washed with a suitable solvent, and dried to yield 2-amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one.

Synthesis of the Side Chain: 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine

The synthesis of the furan-containing side chain is well-documented, often in the context of the synthesis of Ranitidine, which shares this structural motif. A common route starts from 2-furanmethanol.

Step 1: Synthesis of 5-((Dimethylamino)methyl)furan-2-methanol

Side_Chain_Step1 cluster_2 Synthesis of the Furan (B31954) Alcohol Intermediate 2-Furanmethanol 2-Furanmethanol 5-((Dimethylamino)methyl)furan-2-methanol 5-((Dimethylamino)methyl)furan-2-methanol 2-Furanmethanol->5-((Dimethylamino)methyl)furan-2-methanol bis(Dimethylamino)methane, Acetic Acid

Caption: Synthesis of the key furan alcohol intermediate.

Experimental Protocol (Adapted from US4347191A):

  • A solution of bis(dimethylamino)methane (1.1 mol) in acetic acid (200 ml) is added dropwise with cooling (10 °C) to a stirred solution of 2-furanmethanol (1.0 mol) in acetic acid (1000 ml).

  • The mixture is stirred at room temperature for 18 hours.

  • Acetic acid is removed under reduced pressure at 60 °C.

  • Ice (200 g) is added to the residue, which is then made basic with 40% aqueous sodium hydroxide (B78521) with external cooling.

  • The mixture is extracted with ethyl acetate, and the extracts are evaporated and distilled to give 5-((dimethylamino)methyl)furan-2-methanol.

Parameter Value Reference
Yield94%US4347191A
Boiling Point92°-96° C / 0.2-0.5 mmHgUS4347191A

Step 2: Conversion to 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine

Side_Chain_Step2 cluster_3 Formation of the Final Side Chain 5-((Dimethylamino)methyl)furan-2-methanol 5-((Dimethylamino)methyl)furan-2-methanol 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine 5-((Dimethylamino)methyl)furan-2-methanol->2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine Cysteamine (B1669678), Acetic Acid, Reflux

Caption: Final step in the synthesis of the this compound side chain.

Experimental Protocol (Adapted from US4347191A):

  • A mixture of 5-((dimethylamino)methyl)furan-2-methanol and cysteamine is heated under reflux in acetic acid.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is worked up by basification and extraction with an organic solvent to yield the desired product.

Final Assembly of this compound

The final step in the synthesis of this compound involves the coupling of the pyrimidinone core with the furan-containing side chain. This is typically achieved by converting the 2-amino group of the pyrimidinone into a better leaving group, such as a methylthio or chloro group, followed by nucleophilic substitution with the amine of the side chain. Alternatively, a direct displacement of a suitable leaving group on the pyrimidinone by the side chain amine can be performed.

Final_Assembly cluster_4 Coupling of Intermediates to form this compound 2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one 2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one Activated Pyrimidinone Activated Pyrimidinone 2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one->Activated Pyrimidinone Activated Pyrimidinone2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine Activated Pyrimidinone2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine This compound This compound Activated Pyrimidinone2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine->this compound Heat

Caption: Final coupling reaction in the synthesis of this compound.

Experimental Protocol (General Procedure based on EP0003677B1):

  • The 2-amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one is first converted to a 2-methylthio derivative by reaction with carbon disulfide in the presence of a base, followed by methylation with methyl iodide.

  • The resulting 2-methylthio-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-one is then heated with 2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamine, either neat or in a high-boiling solvent, to effect the displacement of the methylthio group and form this compound.

  • The crude product is then purified by crystallization or chromatography.

Reaction Step Reactants Reagents/Conditions Product Typical Yield
Pyrimidinone Core SynthesisEthyl 2-formyl-3-(2-oxo-1H-pyridin-4-yl)propanoate, GuanidineNaOEt, EtOH, Reflux2-Amino-5-((2-oxo-1H-pyridin-4-yl)methyl)-1H-pyrimidin-6-oneNot Reported
Side Chain Step 12-Furanmethanol, bis(Dimethylamino)methaneAcetic Acid5-((Dimethylamino)methyl)furan-2-methanol~94%
Side Chain Step 25-((Dimethylamino)methyl)furan-2-methanol, CysteamineAcetic Acid, Reflux2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamineNot Reported
Final CouplingActivated Pyrimidinone Core, Side Chain AmineHeatThis compoundNot Reported

Conclusion

This technical guide outlines a viable and comprehensive synthetic strategy for the preparation of this compound. The convergent approach, involving the separate synthesis of a complex pyrimidinone core and a furan-based side chain, followed by their coupling, provides a logical framework for its laboratory-scale synthesis. While specific, optimized yields for every step in the synthesis of this compound are not publicly available, the provided experimental protocols, based on closely related and well-established procedures, offer a solid foundation for researchers and drug development professionals to successfully synthesize this potent H₂-receptor antagonist. Further process optimization and characterization would be necessary for large-scale production and regulatory purposes.

References

An In-depth Technical Guide to the Precursors and Intermediates in Ranitidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and key intermediates involved in the production of Ranitidine. The document details common synthetic routes, presents quantitative data in a structured format, outlines experimental protocols, and includes visualizations of the chemical transformations and experimental workflows. As "Donetidine" did not yield relevant results, this guide focuses on Ranitidine, a widely recognized H2-receptor antagonist.

Introduction to Ranitidine Synthesis

Ranitidine, chemically known as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, is a potent histamine (B1213489) H2-receptor antagonist used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[1] The synthesis of Ranitidine can be achieved through several routes, typically involving the construction of the substituted furan (B31954) ring, the diaminoethene side chain, and their subsequent coupling. This guide will focus on two prominent synthetic pathways: one starting from furfuryl alcohol and another from 5-(chloromethyl)furfural.

Synthetic Pathway I: Starting from Furfuryl Alcohol

This is a classical and widely cited route for the synthesis of Ranitidine.

Precursors and Intermediates

The primary precursors for this pathway include:

  • Furfuryl alcohol

  • Dimethylamine

  • Paraformaldehyde

  • 2-Mercaptoethylamine hydrochloride

  • N-Methyl-1-methylthio-2-nitroethenamine

The key intermediates formed during the synthesis are:

  • 5-(Dimethylaminomethyl)furfuryl alcohol

  • 5-Dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfurane

  • Ranitidine base

Reaction Scheme

G cluster_0 Step 1: Aminomethylation cluster_1 Step 2: Thioetherification cluster_2 Step 3: Side Chain Addition Furfuryl_alcohol Furfuryl alcohol Intermediate1 5-(Dimethylaminomethyl)furfuryl alcohol Furfuryl_alcohol->Intermediate1 + Dimethylamine Dimethylamine Dimethylamine->Intermediate1 + Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate1 + Intermediate2 5-Dimethylaminomethyl-2- (2'-aminoethyl)thiomethylfurane Intermediate1->Intermediate2 + Mercaptoethylamine Mercaptoethylamine 2-Mercaptoethylamine hydrochloride Ranitidine_base Ranitidine Intermediate2->Ranitidine_base + Nitroethenamine Nitroethenamine N-Methyl-1-methylthio- 2-nitroethenamine G CMF 5-(Chloromethyl)furfural Intermediate1 5-[[(2-Acetamidoethyl)thio] methyl]furfural CMF->Intermediate1 + N-acetylcysteamine N_acetylcysteamine N-acetylcysteamine Intermediate2 N-acetyl-S-[[5-[(dimethylamino) methyl]-2-furanyl]methyl]cysteamine Intermediate1->Intermediate2 + Dimethylamine, NaBH4 Dimethylamine Dimethylamine NaBH4 NaBH4 Intermediate3 2-[[[5-(Dimethylaminomethyl)-2-furanyl] methyl]thio]ethanamine Intermediate2->Intermediate3 + KOH KOH KOH Ranitidine_base Ranitidine Intermediate3->Ranitidine_base + 1-Methylthio-1-methylamino- 2-nitroethylene Nitroethylene 1-Methylthio-1-methylamino- 2-nitroethylene G cluster_synthesis Ranitidine Base Synthesis cluster_purification Purification and Salt Formation cluster_final Final Product start Select Synthetic Route (e.g., from Furfuryl Alcohol or CMF) reactants Charge Precursors and Solvents start->reactants reaction Perform Multi-step Synthesis reactants->reaction isolation Isolate Crude Ranitidine Base reaction->isolation dissolution Dissolve Ranitidine Base in Solvent isolation->dissolution hcl_addition Add Hydrochloric Acid dissolution->hcl_addition crystallization Induce Crystallization hcl_addition->crystallization filtration Filter Crystalline Product crystallization->filtration washing Wash with Solvent filtration->washing drying Dry under Vacuum washing->drying final_product Ranitidine Hydrochloride drying->final_product

References

Donetidine: A Technical Whitepaper on a Novel H2-Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Donetidine (B1239098) (formerly SK&F 93574) is a potent and selective histamine (B1213489) H2-receptor antagonist that was identified as a promising candidate for the treatment of acid-peptic disorders. Developed as a potential successor to early H2-antagonists, its chemical structure, a 2-amino-4-pyrimidone derivative, was optimized for high aqueous solubility, intravenous potency, and a prolonged duration of action. Preclinical studies confirmed its efficacy in inhibiting gastric acid secretion in various animal models. This document provides a comprehensive technical overview of the core preclinical data and methodologies used to characterize this compound's therapeutic potential. It includes a detailed analysis of its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols employed in its evaluation.

Introduction

Histamine H2-receptor antagonists revolutionized the management of peptic ulcer disease and gastroesophageal reflux disease (GERD) by effectively reducing gastric acid secretion. This compound (SK&F 93574) emerged from a research program aimed at developing novel H2-antagonists with an improved pharmacological profile. Its design features a 2-amino-4-pyrimidone core with a 2-hydroxypyridine-containing moiety at the 5-position and a side-chain at the 2-amino group, a structure optimized for potent and selective H2-receptor blockade[1]. Preclinical evaluation demonstrated high potency and a long duration of action in animal models, which led to its selection for further clinical investigation[1][2][3]. This guide synthesizes the available preclinical data to provide a detailed technical resource on this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2-receptor located on the basolateral membrane of gastric parietal cells[1]. By blocking this receptor, this compound prevents histamine from stimulating the intracellular signaling cascade that leads to gastric acid secretion.

Signaling Pathway

The binding of histamine to the H2-receptor activates a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the activation and translocation of the H+/K+ ATPase (proton pump) to the apical membrane of the parietal cell. This pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen. This compound competitively inhibits the initial step of this pathway, thereby preventing the entire downstream cascade and reducing acid production.

G cluster_membrane Parietal Cell Membrane cluster_cell Intracellular H2R H2 Receptor Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (Active) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks

Caption: this compound's mechanism of action at the parietal cell H2-receptor.

Preclinical Pharmacology

The preclinical evaluation of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy as a gastric acid secretion inhibitor.

In Vitro Studies

The primary in vitro assays focused on determining this compound's affinity for histamine H2-receptors and its selectivity against H1-receptors.

Table 1: In Vitro H-Receptor Antagonist Activity of this compound

Assay System Receptor Type Parameter Value Reference Compound (Value)
Guinea Pig Right Atrium H2 pA2 7.7 Cimetidine (B194882) (6.1)
Rat Uterus H1 pA2 <5.0 Mepyramine (>9.0)

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Protocol 1: Histamine H2-Receptor Antagonist Activity (Guinea Pig Atrium)

  • Tissue Preparation: Male guinea pigs are sacrificed, and the right atria are dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Recording: The spontaneous beating rate of the atria is recorded isometrically.

  • Assay: A cumulative concentration-response curve to histamine is established to determine the baseline chronotropic (rate-increasing) effect.

  • Antagonist Incubation: The tissue is washed and then incubated with a known concentration of this compound for a predetermined period (e.g., 60 minutes).

  • Second Curve: A second cumulative concentration-response curve to histamine is generated in the presence of this compound.

  • Data Analysis: The dose ratio (the factor by which the agonist concentration must be increased to produce the same response in the presence of the antagonist) is calculated. The pA2 value is determined using a Schild plot, which plots the log (dose ratio - 1) against the log molar concentration of the antagonist. A slope not significantly different from unity is indicative of competitive antagonism.

Protocol 2: Histamine H1-Receptor Antagonist Activity (Rat Uterus)

  • Tissue Preparation: Uteri from oestrogen-pretreated female rats are isolated and suspended in an organ bath containing De Jalon's solution at 30°C, gassed with oxygen[4][5].

  • Recording: Uterine contractions are recorded isometrically.

  • Assay: The assay measures the ability of an antagonist to inhibit uterine contractions induced by an H1-agonist (e.g., histamine). A baseline concentration-response curve to histamine is established.

  • Antagonist Incubation: The tissue is washed and incubated with this compound.

  • Second Curve: A second histamine concentration-response curve is generated in the presence of this compound.

  • Data Analysis: The pA2 value is calculated using a Schild plot as described in the H2-receptor protocol.

In Vivo Studies

In vivo studies were conducted primarily in dogs to assess the efficacy of this compound in a physiological setting.

Table 2: In Vivo Inhibition of Gastric Acid Secretion by this compound (Conscious Dog Model)

Route of Administration Stimulant Parameter Value (µmol/kg) Reference Compound (Value)
Intravenous (i.v.) Histamine ED50 0.08 Cimetidine (1.8)
Oral (p.o.) Histamine ED50 0.5 Cimetidine (7.1)

Note: ED50 is the dose required to produce 50% of the maximum inhibitory effect on stimulated gastric acid secretion.

Protocol 3: Inhibition of Histamine-Stimulated Gastric Acid Secretion (Conscious Dog Model)

  • Animal Model: Beagle dogs equipped with a chronic gastric fistula are used. Animals are fasted overnight prior to the experiment but allowed free access to water[6][7][8].

  • Stimulation: A continuous intravenous infusion of histamine is administered at a dose sufficient to produce a submaximal but stable plateau of acid secretion.

  • Sample Collection: Gastric juice is collected from the fistula in 15-minute intervals. The volume is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0.

  • Drug Administration: Once a stable baseline of stimulated acid secretion is achieved, this compound is administered either as an intravenous bolus/infusion or orally via a gavage.

  • Post-Dose Collection: Gastric juice collection continues for several hours to determine the magnitude and duration of the inhibitory effect.

  • Data Analysis: The percentage inhibition of acid output is calculated for each collection period relative to the pre-dose baseline. The ED50 is then calculated from the dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fasted Dog with Gastric Fistula B Establish Stable Secretion (i.v. Histamine Infusion) A->B C Collect Gastric Juice (Baseline Measurement) B->C D Administer this compound (i.v. or Oral) C->D E Continue Gastric Juice Collection D->E F Titrate Acid Content (NaOH to pH 7.0) E->F G Calculate % Inhibition vs Baseline F->G H Determine ED50 G->H

Caption: Experimental workflow for in vivo gastric acid secretion assay.

Potential Therapeutic Applications

Based on its potent and long-lasting inhibition of gastric acid secretion in preclinical models, this compound was investigated for the same therapeutic indications as other H2-receptor antagonists. These include:

  • Peptic Ulcer Disease: Healing of duodenal and gastric ulcers.

  • Gastroesophageal Reflux Disease (GERD): Management of heartburn and other symptoms of acid reflux.

  • Pathological Hypersecretory Conditions: Treatment of conditions like Zollinger-Ellison syndrome.

The high intravenous potency of this compound suggested it could be particularly useful in clinical settings where parenteral administration is required.

Summary and Future Directions

This compound is a selective and highly potent histamine H2-receptor antagonist that demonstrated significant promise in preclinical studies. Its efficacy in inhibiting gastric acid secretion, coupled with a favorable profile for intravenous administration, positioned it as a strong candidate for clinical development.

However, the development of this compound appears to have been discontinued. The specific reasons for this are not widely available in the public domain. Further research into the clinical trial data, which is not publicly accessible, would be necessary to understand the full clinical profile, including its efficacy, safety, and pharmacokinetic properties in humans, and the ultimate reasons for its cessation. The unique preclinical finding that this compound promotes histamine release in beagle dogs also warrants further investigation to understand its mechanism and potential clinical implications.

References

Donetidine and Its Role in Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific quantitative data, detailed experimental protocols, and extensive clinical trial results for donetidine (B1239098). Therefore, this guide provides a comprehensive overview of the role of histamine (B1213489) H2 receptor antagonists in gastric acid secretion, using well-researched compounds of the same class—cimetidine (B194882), ranitidine, and famotidine (B1672045)—as surrogates to illustrate the mechanism of action and pharmacological effects. The information presented herein is representative of the drug class to which this compound belongs.

Introduction to this compound and H2 Receptor Antagonists

This compound is classified as a histamine H2 receptor antagonist.[1] This class of drugs functions by selectively and competitively inhibiting the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[2] This action effectively reduces the secretion of gastric acid, a key factor in the pathogenesis of acid-peptic disorders.[2]

The development of H2 receptor antagonists was a major advancement in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[2] By decreasing gastric acid, these agents create a more favorable environment for the healing of mucosal lesions.

Mechanism of Action: Inhibition of Gastric Acid Secretion

The secretion of gastric acid is a complex process regulated by multiple stimulants, including histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by binding to H2 receptors on parietal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which ultimately stimulates the H+/K+ ATPase pump (the proton pump) to secrete hydrogen ions into the gastric lumen.

This compound, as an H2 receptor antagonist, competitively blocks the binding of histamine to the H2 receptor, thereby interrupting this signaling cascade. This leads to a reduction in both basal and stimulated gastric acid secretion.

G cluster_ParietalCell Parietal Cell cluster_Lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Binds This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP  Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ ProtonPump->H_ion Secretes H_ion_out H+

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by this compound.

Pharmacodynamics of H2 Receptor Antagonists

The primary pharmacodynamic effect of H2 receptor antagonists is the dose-dependent inhibition of gastric acid secretion. This effect can be quantified by measuring the reduction in basal acid output (BAO) and maximal acid output (MAO) in response to secretagogues like pentagastrin (B549294) or histamine.

Quantitative Data on H2 Receptor Antagonist Potency

The potency of H2 receptor antagonists can be compared using their 50% inhibitory concentration (IC50) values. While specific data for this compound is unavailable, the relative potencies of other H2 blockers provide a useful comparison.

CompoundRelative Potency (vs. Cimetidine)IC50 (µM) for Inhibition of Gastric Acid Secretion
Cimetidine1~1.6[3]
Ranitidine4 - 9[4]Not specified in provided search results
Famotidine20 - 50[5]Not specified in provided search results

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

The evaluation of H2 receptor antagonists involves a range of in vitro and in vivo experimental protocols to determine their potency, efficacy, and pharmacokinetic properties.

In Vitro Receptor Binding Assay

This assay determines the affinity of the antagonist for the H2 receptor.

Objective: To measure the binding affinity (Ki) of this compound for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human histamine H2 receptor (e.g., CHO cells).

  • Radioligand Binding: A radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled antagonist (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G start Start: Prepare Membranes with H2 Receptors radioligand Incubate with Radiolabeled Antagonist ([3H]-Tiotidine) start->radioligand This compound Add Varying Concentrations of this compound radioligand->this compound separation Separate Bound and Free Radioligand (Filtration) This compound->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and Ki (Cheng-Prusoff Equation) quantification->analysis end_node End: Determine Binding Affinity analysis->end_node

Caption: Workflow for an in vitro H2 receptor binding assay.

In Vivo Gastric Acid Secretion Assay (Animal Model)

This assay measures the in vivo efficacy of the antagonist in inhibiting gastric acid secretion.

Objective: To determine the dose-dependent effect of this compound on gastric acid secretion in an animal model (e.g., dog, rat).

Methodology:

  • Animal Preparation: Animals are fasted and anesthetized. A gastric fistula or a pylorus ligation is performed to allow for the collection of gastric juice.

  • Stimulation of Acid Secretion: A secretagogue such as histamine or pentagastrin is administered intravenously to induce a stable level of gastric acid secretion.

  • Drug Administration: this compound is administered intravenously or orally at various doses.

  • Sample Collection: Gastric juice samples are collected at regular intervals.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a pH of 7.0.

  • Data Analysis: The percentage inhibition of acid output is calculated for each dose of this compound.

Clinical Efficacy of H2 Receptor Antagonists

Clinical trials have demonstrated the efficacy of H2 receptor antagonists in the healing of gastric and duodenal ulcers.

Duodenal Ulcer Healing Rates

The following table summarizes the healing rates observed in clinical trials for cimetidine in the treatment of duodenal ulcers.

Treatment GroupHealing Rate at 2 WeeksHealing Rate at 4 WeeksHealing Rate at 6 Weeks
Cimetidine54%[6]63%[6]72%[6]
Placebo8%[6]50%[6]67%[6]
Gastric Ulcer Healing Rates

Clinical studies have also evaluated the efficacy of H2 receptor antagonists in healing gastric ulcers. For example, a study with nizatidine (B1679011) showed significantly improved healing rates at 8 weeks compared to placebo.[7]

Conclusion

References

An In-depth Technical Guide to the Core Efficacy of Histamine H2-Receptor Antagonists: A Proxy for Early-Stage Donetidine Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the early-stage research and efficacy of Donetidine is exceptionally scarce. DrugBank Online identifies this compound as a histamine (B1213489) H2-receptor antagonist and a derivative of cimetidine (B194882), but detailed preclinical and clinical data are not available in the public domain[1]. This guide, therefore, provides a comprehensive overview of the core efficacy, experimental protocols, and signaling pathways of well-established histamine H2-receptor antagonists, namely cimetidine and ranitidine (B14927). This information serves as a robust proxy for the anticipated mechanism and investigational framework for a new chemical entity within this class, such as this compound.

Introduction to Histamine H2-Receptor Antagonists

Histamine H2-receptor antagonists are a class of drugs that act to decrease gastric acid secretion. They achieve this by competitively blocking the action of histamine on the histamine H2 receptors located on the basolateral membrane of parietal cells in the stomach[2]. This class of drugs, which includes cimetidine, ranitidine, and famotidine, has been pivotal in the management of acid-peptic disorders such as duodenal and gastric ulcers, and gastroesophageal reflux disease (GERD)[2][3]. Given that this compound is classified within this therapeutic category, its mechanism of action and early-stage evaluation would be expected to follow similar principles.

Quantitative Efficacy Data

The following tables summarize key quantitative efficacy data from in vitro and clinical studies of cimetidine and ranitidine, providing a comparative baseline for assessing the potential efficacy of new H2-receptor antagonists.

Table 1: In Vitro Potency of H2-Receptor Antagonists

CompoundPreparationStimulantParameterValueReference
CimetidineIsolated Guinea-Pig AtriumHistamineKB7.9 x 10-7 M[2]
CimetidineIsolated Electrically-Stimulated Rat UterusHistamineKB8.1 x 10-7 M[2]
RanitidineHealthy VolunteersPentagastrinID50 (Acid Secretion)~13 times more potent than Cimetidine on a molar basis[4]
RanitidineHealthy VolunteersPentagastrinID50 (Volume Secretion)~11 times more potent than Cimetidine on a molar basis[4]
RanitidineHealthy VolunteersPentagastrinID50 (Pepsin Secretion)~9.7 times more potent than Cimetidine on a molar basis[4]

Table 2: Clinical Efficacy in Duodenal Ulcer Healing

CompoundDosageDurationHealing RatePlacebo Healing Ratep-valueReference
Cimetidine1 g/day 5 weeks62% (symptom improvement)54%NS (p=0.5)[5]
Ranitidine150 mg twice daily4-6 weeksEffective alternative to Cimetidine 1000 mg/day--[3]
Ranitidine300 mg nocte2 weeksSignificantly higher than Cimetidine in <60 years group-p=0.003[6]

Table 3: Efficacy in Gastroesophageal Reflux Disease (GERD)

CompoundDosageDurationPrimary OutcomeResultp-valueReference
Ranitidine150 mg twice daily6 weeksReduction in heartburn frequency and severitySignificantly more effective than placebo-[7]
Ranitidine150 mg twice daily6 weeksEndoscopic improvement in esophagitisSignificantly better than placebo-[7]
Ranitidine75 mg (30 min prior to meal)Single DoseComplete prevention of heartburnStatistically significant vs. placebo<0.006[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are representative experimental protocols for in vitro and clinical evaluation of H2-receptor antagonists.

3.1. In Vitro Antagonist Potency Assessment

  • Objective: To determine the equilibrium constant (KB) of an antagonist at the histamine H2 receptor.

  • Preparation: Isolated guinea-pig right atrium, spontaneously beating, and isolated electrically-stimulated rat uterus.

  • Methodology:

    • Tissues are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and maintained at a constant temperature (e.g., 37°C), gassed with 95% O2 / 5% CO2.

    • For the atrium, the rate of contraction is measured. For the uterus, isometric contractions are recorded.

    • Cumulative concentration-response curves to histamine are established in the absence and presence of increasing concentrations of the antagonist (e.g., cimetidine).

    • The antagonist is allowed to equilibrate with the tissue for a set period (e.g., 30-60 minutes) before re-establishing the histamine concentration-response curve.

    • The dose-ratio is calculated, and a Schild plot is constructed to determine the pA2 value, from which the KB is derived. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

3.2. Clinical Trial for Duodenal Ulcer Healing

  • Objective: To evaluate the efficacy and safety of an H2-receptor antagonist in promoting the healing of duodenal ulcers compared to placebo or an active comparator.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with endoscopically confirmed active duodenal ulcers. Key exclusion criteria include recent ulcer surgery, use of other anti-ulcer medications, and severe concomitant diseases.

  • Methodology:

    • After a screening visit and baseline endoscopy, eligible patients are randomized to receive either the investigational drug (e.g., ranitidine 150 mg twice daily) or a matching placebo for a predefined period (e.g., 4 or 6 weeks)[7].

    • Patients are assessed for symptom relief (e.g., epigastric pain, heartburn) at regular intervals using standardized questionnaires or diaries.

    • A follow-up endoscopy is performed at the end of the treatment period to assess ulcer healing, defined as complete re-epithelialization of the ulcer crater.

    • Safety is monitored through the recording of adverse events and clinical laboratory tests.

    • Statistical analysis is performed to compare healing rates and symptom improvement between the treatment and placebo groups.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs are essential for understanding the mechanism of action and the logical flow of research.

4.1. Histamine H2 Receptor Signaling Pathway

The binding of histamine to the H2 receptor on parietal cells initiates a signaling cascade that results in the secretion of gastric acid. H2-receptor antagonists competitively inhibit this first step.

G cluster_membrane Parietal Cell Membrane H2R Histamine H2 Receptor (GPCR) G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Histamine Histamine Histamine->H2R Binds & Activates This compound This compound (Antagonist) This compound->H2R Competitively Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates Acid H+ (Acid) Secretion ProtonPump->Acid

Caption: Histamine H2 receptor signaling pathway in gastric parietal cells.

4.2. Preclinical to Clinical Research Workflow

The development of a new H2-receptor antagonist like this compound would follow a structured workflow from initial discovery to clinical trials.

G cluster_preclinical Preclinical Research cluster_clinical Clinical Development Discovery Compound Discovery (e.g., this compound synthesis) InVitro In Vitro Studies (Receptor Binding, Potency) Discovery->InVitro Screening InVivo In Vivo Animal Models (Gastric Acid Secretion) InVitro->InVivo Lead Candidate Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I (Safety, PK/PD in healthy volunteers) Tox->Phase1 IND Submission Phase2 Phase II (Efficacy & Dose-Ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA, EMA) Phase3->Approval NDA Submission

Caption: General drug development workflow for an H2-receptor antagonist.

Conclusion

While direct early-stage efficacy data for this compound is not publicly available, the extensive research on its structural and therapeutic analogs, cimetidine and ranitidine, provides a strong foundation for understanding its potential pharmacological profile. The methodologies and signaling pathways detailed in this guide represent the standard approach for evaluating a novel histamine H2-receptor antagonist. Future research on this compound will likely focus on demonstrating competitive antagonism at the H2 receptor, quantifying its in vitro and in vivo potency relative to existing drugs, and confirming its clinical efficacy and safety in the treatment of acid-related gastrointestinal disorders.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Donepezil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and purification of Donepezil (B133215), a key active pharmaceutical ingredient (API) used in the management of Alzheimer's disease. The following application notes detail a common and effective synthetic route, beginning with the condensation of 5,6-dimethoxy-1-indanone (B192829) and 1-benzyl-4-piperidinecarboxaldehyde, followed by a reduction step. Furthermore, this guide outlines a robust purification protocol utilizing crystallization to achieve high-purity Donepezil hydrochloride suitable for research and development purposes. All quantitative data is summarized for clarity, and detailed experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and purification process.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis and purification of Donepezil, based on established laboratory procedures.

StepParameterValueReference(s)
Synthesis
Condensation ReactionYieldApprox. 82-96%[1]
Reduction ReactionYieldApprox. 50.8% (overall)[2]
Purification
CrystallizationFinal Purity> 99.5%[1][3]
HPLC Purity> 99.8%[1]

Experimental Protocols

Synthesis of Donepezil

This protocol describes a widely utilized two-step synthesis of Donepezil.

Step 1: Knoevenagel Condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde.

  • To a solution of 5,6-dimethoxy-1-indanone (1 equivalent) and 1-benzyl-4-piperidinecarboxaldehyde (1.2 equivalents) in anhydrous dichloromethane (B109758) at 0 °C, add titanium tetrachloride (1.5 equivalents) dropwise.[4]

  • Add triethylamine (B128534) (3 equivalents) to the reaction mixture and stir at room temperature for 12-16 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane.

  • The crude intermediate can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.[4]

Step 2: Reduction of the Intermediate to Yield Donepezil.

  • Dissolve the purified intermediate from Step 1 (1 equivalent) in methanol (B129727).

  • Add a catalytic amount of 10% palladium on carbon.[4]

  • Subject the mixture to hydrogenation (H₂ gas) at a pressure of 50 psi for 6-8 hours.[4]

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the Donepezil free base.

Purification of Donepezil by Crystallization

This protocol details the purification of Donepezil free base and its conversion to the hydrochloride salt.

  • Dissolve the crude Donepezil free base obtained from the synthesis in methanol.

  • Adjust the pH of the solution to 2.0-2.5 using methanolic hydrochloric acid to form the hydrochloride salt.[2]

  • Add diisopropylether to the solution to induce precipitation.[2]

  • Chill the mixture to 0-5°C and stir for 1 hour to facilitate complete crystallization.[2]

  • Filter the solid and wash with cold diisopropylether.

  • For further purification, the solid can be recrystallized from a mixture of methanol and diisopropylether.[2]

  • Dry the purified solid under vacuum at 30-35°C to obtain Donepezil hydrochloride as a white crystalline powder.[2] Purity of at least 98% is expected.[2]

Visualizations

Donepezil Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product A 5,6-dimethoxy-1-indanone C Knoevenagel Condensation (DCM, TiCl4, Et3N) A->C B 1-benzyl-4-piperidinecarboxaldehyde B->C D Reduction (Methanol, 10% Pd/C, H2) C->D E Crude Donepezil D->E

Caption: A flowchart illustrating the two-step synthesis of crude Donepezil.

Donepezil Purification Workflow

G cluster_start Starting Material cluster_purification Purification Steps cluster_product Final Product A Crude Donepezil B Dissolution in Methanol A->B C Addition of Methanolic HCl (pH 2.0-2.5) B->C D Precipitation with Diisopropylether C->D E Crystallization at 0-5°C D->E F Filtration and Washing E->F G Drying under Vacuum F->G H Pure Donepezil HCl G->H

Caption: A step-by-step workflow for the purification of Donepezil hydrochloride.

References

Application Notes and Protocols for the Analytical Characterization of Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Donetidine. The protocols detailed below are essential for ensuring the identity, purity, and stability of this compound in drug development and quality control processes.

Physicochemical Properties

A foundational aspect of analytical characterization is understanding the fundamental physicochemical properties of the drug substance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H25N5O3S[1]
Molecular Weight415.5 g/mol [1][2]
Monoisotopic Mass415.16781085 Da[1][3]
IUPAC Name2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one[1]
CAS Number99248-32-5[1][2]
AppearanceWhite to off-white powderAssumed, typical for similar compounds
SolubilitySoluble in methanol (B129727) and glacial acetic acid, slightly soluble in water.Based on similar compounds[4][5][6]

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and potency of this compound. A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products and process-related impurities.

This protocol is adapted from established methods for similar H2-receptor antagonists and related pharmaceutical compounds.[4][7][8][9][10][11][12]

Objective: To quantify this compound and separate it from potential impurities and degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0, 0.02 M) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 268 nm
Injection Volume 20 µL
Column Temperature 30 °C

Procedure:

  • Buffer Preparation: Prepare a 0.02 M potassium dihydrogen phosphate solution and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the phosphate buffer in the specified ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculations: Calculate the assay of this compound in the sample by comparing the peak area with that of the reference standard. The percentage of impurities can be determined by area normalization.

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%

Diagram: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of Assay & Purity Integration->Calculation

Caption: Workflow for this compound analysis by HPLC.

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for its identification.

Objective: To determine the wavelength of maximum absorbance (λmax) for this compound, which can be used for quantification.

Protocol:

  • Solvent: Use methanol or 0.1 M HCl as the solvent.[13][14]

  • Standard Solution: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

  • Scan: Scan the solution over the UV range (200-400 nm) using a spectrophotometer.

  • Determination of λmax: Identify the wavelength at which the maximum absorbance occurs. This λmax can be used for quantitative analysis based on Beer-Lambert's law.

Expected λmax: Based on structurally similar compounds containing furan, pyridine, and pyrimidine (B1678525) rings, the λmax is expected to be in the range of 260-280 nm.

Objective: To elucidate the detailed molecular structure of this compound.

Protocol:

  • Solvent: Dissolve the this compound sample in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

  • Acquisition: Acquire 1H and 13C NMR spectra using a high-resolution NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to confirm the presence of all expected functional groups and their connectivity. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.[15][16][17][18][19]

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Protocol:

  • Ionization Technique: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[20][21][22]

  • Analysis: Infuse a dilute solution of this compound into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to generate a fragmentation pattern, which can be used for structural confirmation and identification of metabolites or degradation products.

Diagram: Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_results Results SamplePrep This compound Sample UV_Vis UV-Vis Spectroscopy SamplePrep->UV_Vis NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR MS Mass Spectrometry (ESI, MALDI) SamplePrep->MS LambdaMax λmax UV_Vis->LambdaMax Structure Structural Confirmation NMR->Structure MolecularWeight Molecular Weight & Fragmentation MS->MolecularWeight

Caption: Workflow for spectroscopic characterization of this compound.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, such as melting point, decomposition temperature, and polymorphism.[23][24][25][26]

Table 2: Thermal Analysis Protocols

TechniqueProtocolInformation Obtained
Differential Scanning Calorimetry (DSC) Heat a small, accurately weighed sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).Melting point, enthalpy of fusion, glass transition temperature, and detection of polymorphs.
Thermogravimetric Analysis (TGA) Heat an accurately weighed sample (5-10 mg) in an open pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).Thermal stability, decomposition temperature, and presence of residual solvents or water.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[27][28][29][30][31]

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Protocol:

Subject this compound to the following stress conditions. Analyze the stressed samples by the developed RP-HPLC method to assess the extent of degradation and to identify and quantify the degradation products.

Table 3: Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.
Oxidative Degradation 3% H2O2 at room temperature for 24 hours.
Thermal Degradation Solid drug substance at 80 °C for 48 hours.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.

Diagram: Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Method Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photo Photolytic Photo->HPLC_Analysis DegradationPathways Degradation Pathways HPLC_Analysis->DegradationPathways DegradationProducts Identification of Degradation Products HPLC_Analysis->DegradationProducts MethodValidation Method Specificity HPLC_Analysis->MethodValidation This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Logical flow of a forced degradation study.

Conclusion

The analytical methods and protocols described in these application notes provide a robust framework for the comprehensive characterization of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for regulatory submissions and for ensuring the safety and efficacy of this compound-containing drug products. The combination of chromatographic, spectroscopic, and thermal analysis techniques allows for a thorough understanding of the molecule's properties, purity, and stability.

References

Application Note: Mass Spectrometric Fragmentation Analysis of Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical fragmentation pattern for the analysis of donetidine (B1239098) using mass spectrometry. This compound, a histamine (B1213489) H2-receptor antagonist, possesses a complex chemical structure incorporating pyrimidinone, furan (B31954), and thioether moieties. Understanding its fragmentation behavior is crucial for pharmacokinetic studies, metabolite identification, and quality control in drug development. This document outlines a standard procedure for electrospray ionization (ESI) mass spectrometry and proposes a plausible fragmentation pathway based on established principles of mass spectral analysis of its constituent chemical groups. The presented data and protocols are intended to serve as a foundational guide for researchers working with this compound and related compounds.

Introduction

This compound is a potent and selective histamine H2-receptor antagonist, investigated for its potential in treating acid-related gastrointestinal disorders. Its chemical structure, 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one, presents multiple potential sites for fragmentation in a mass spectrometer. A thorough understanding of its mass spectrometric behavior is essential for its analytical characterization. This application note details a theoretical fragmentation pattern of this compound under electrospray ionization (ESI) conditions and provides a comprehensive protocol for its analysis.

Chemical Structure of this compound

Molecular Formula: C₂₀H₂₅N₅O₃S Molecular Weight: 415.51 g/mol IUPAC Name: 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is anticipated to be initiated by protonation, likely at one of the nitrogen atoms, given the use of electrospray ionization in positive ion mode. The subsequent fragmentation is predicted to occur at the most labile bonds, primarily the thioether and the bond alpha to the dimethylamino group.

A primary fragmentation pathway likely involves the cleavage of the C-S bond of the thioether linkage. Another significant fragmentation is expected to be the cleavage of the C-N bond alpha to the furan ring, leading to the loss of the dimethylaminomethyl group. Further fragmentation of the resulting ions can occur, involving the pyrimidinone and furan rings.

The proposed major fragment ions are summarized in the table below.

Quantitative Data Summary
m/z (Predicted) Proposed Fragment Ion Description of Neutral Loss
416.1756[M+H]⁺Protonated parent molecule
371.1604[M+H - C₂H₆N]⁺Loss of the dimethylamino group
279.1121[C₁₂H₁₅N₄O₂S]⁺Cleavage of the ethylamino linkage to the pyrimidinone ring
224.0832[C₁₀H₁₂N₃O₂S]⁺Fragmentation of the pyrimidinone side chain
154.0893[C₈H₁₂NOS]⁺Fragment containing the furan and thioether moieties
124.0709[C₇H₉N₂O]⁺Fragment containing the pyrimidinone ring
98.0576[C₅H₈NS]⁺Cleavage of the furan-thioether bond
58.0651[C₃H₈N]⁺Dimethylaminomethyl cation

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards of desired concentrations.

  • Biological Matrix (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Gas Temperature: 300 °C.

  • Gas Flow: 5 L/min.

  • Nebulizer: 45 psi.

  • Sheath Gas Temperature: 250 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Nozzle Voltage: 500 V.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]⁺ at m/z 416.2. Product ions for monitoring would be selected from the predicted major fragments (e.g., m/z 371.2, 154.1, 58.1). Collision energies should be optimized for each transition.

Visualizations

Proposed Fragmentation Pathway of this compound

Donetidine_Fragmentation cluster_frags Major Fragment Ions M This compound [M+H]⁺ m/z = 416.1756 F1 [M+H - C₂H₆N]⁺ m/z = 371.1604 M->F1 - C₂H₆N F2 [C₈H₁₂NOS]⁺ m/z = 154.0893 M->F2 - C₁₂H₁₄N₄O₂ F3 [C₃H₈N]⁺ m/z = 58.0651 M->F3 - C₁₇H₁₈N₄O₃S F4 [C₁₂H₁₅N₄O₂S]⁺ m/z = 279.1121 M->F4 - C₈H₁₁O

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Workflow for this compound Analysis

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start This compound Sample (Standard or Biological Matrix) extraction Protein Precipitation (if biological matrix) start->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc Liquid Chromatography (C18 Separation) cleanup->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms integration Peak Integration & Quantification ms->integration report Data Reporting integration->report

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a theoretical framework and a practical protocol for the mass spectrometric analysis of this compound. The proposed fragmentation pattern, derived from the fundamental principles of mass spectrometry, offers a valuable starting point for the identification and structural elucidation of this compound and its potential metabolites. The detailed experimental protocol provides a robust method for the quantitative analysis of this compound in various matrices, which is essential for its development and application in pharmaceutical research. Researchers are encouraged to use this information as a guide and to perform empirical studies to confirm and expand upon the theoretical fragmentation pathways presented herein.

Application Notes and Protocols: In Vitro Histamine H2 Receptor Binding Assay for Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donetidine is a histamine (B1213489) H2 receptor antagonist, a class of drugs that block the action of histamine at the H2 receptors on the parietal cells in the stomach, thereby reducing stomach acid production.[1] This class of drugs, which includes well-known compounds like cimetidine (B194882) and ranitidine, is primarily used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[2] The primary mechanism of action for H2 receptor antagonists is the competitive inhibition of histamine binding to H2 receptors.[2]

This document provides a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for the histamine H2 receptor. This assay is a fundamental component in the pharmacological characterization of this compound, allowing for the quantitative determination of its potency at the molecular target.

Data Presentation

The binding affinity of this compound and other reference H2 receptor antagonists for the histamine H2 receptor can be determined using the protocol outlined below. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are key parameters to quantify the potency of these compounds. While specific quantitative binding data for this compound is not publicly available, the following table provides a template for presenting such data alongside known reference compounds.

CompoundReceptorRadioligandIC50 (nM)Ki (nM)Source
This compound Histamine H2[³H]-TiotidineTo be determinedTo be determined-
CimetidineHistamine H2[¹²⁵I]-APT472-Eurofins Discovery[3]
RanitidineHistamine H2[¹²⁵I]-APT69-Eurofins Discovery[3]
HistamineHistamine H2[¹²⁵I]-APT44000-Eurofins Discovery[3]

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibitory constant): An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that is coupled to a stimulatory G protein (Gs). Upon binding of an agonist, such as histamine, the Gs protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which leads to the phosphorylation of downstream substrates, ultimately resulting in a physiological response, such as the secretion of gastric acid by parietal cells. This compound, as an antagonist, blocks this signaling cascade by preventing histamine from binding to the H2 receptor.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP cAMP cAMP AC->cAMP produces Histamine Histamine (Agonist) Histamine->H2R binds This compound This compound (Antagonist) This compound->H2R blocks PKA Protein Kinase A cAMP->PKA activates Response Physiological Response (e.g., Acid Secretion) PKA->Response leads to

Histamine H2 Receptor Signaling Pathway

Experimental Protocols

The following protocols are adapted from established methodologies for radioligand binding assays and can be applied to determine the binding affinity of this compound for the histamine H2 receptor.[4]

Membrane Preparation from Guinea Pig Cerebral Cortex

The guinea pig cerebral cortex is a suitable tissue source for H2 receptors.[5]

Materials:

  • Frozen guinea pig cerebral cortices

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail

  • Sucrose Buffer: Homogenization buffer containing 10% sucrose

  • BCA Protein Assay Kit

Procedure:

  • Thaw frozen guinea pig cerebral cortices on ice.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and centrifuge again at 20,000 x g for 10 minutes at 4°C.

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

In Vitro Histamine H2 Receptor Radioligand Binding Assay (Competition Assay)

This assay measures the ability of this compound to displace a radiolabeled ligand from the H2 receptor. [³H]-Tiotidine is a commonly used radioligand for H2 receptor binding assays.[5]

Materials:

  • Prepared guinea pig cerebral cortex membranes

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

  • Radioligand: [³H]-Tiotidine

  • Test Compound: this compound (in a range of concentrations)

  • Non-specific Binding Control: 10 µM Tiotidine (unlabeled)

  • 96-well microplates

  • Glass fiber filters (GF/C, presoaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • On the day of the assay, thaw the membrane preparation on ice and resuspend in Assay Buffer to a final concentration of 50-120 µg of protein per well.[4]

  • In a 96-well microplate, add the following in a final volume of 250 µL per well:

    • Total Binding: 150 µL of membrane suspension, 50 µL of Assay Buffer, and 50 µL of [³H]-Tiotidine.

    • Non-specific Binding: 150 µL of membrane suspension, 50 µL of 10 µM unlabeled Tiotidine, and 50 µL of [³H]-Tiotidine.

    • Competition Binding: 150 µL of membrane suspension, 50 µL of this compound at various concentrations, and 50 µL of [³H]-Tiotidine.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[4]

  • Terminate the incubation by rapid vacuum filtration through GF/C filters using a cell harvester.

  • Wash the filters four times with ice-cold Assay Buffer.

  • Dry the filters for 30 minutes at 50°C.[4]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro histamine H2 receptor binding assay.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Tissue Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Resuspension Resuspension & Protein Quantification Centrifugation2->Resuspension Incubation Incubation with Radioligand & this compound Resuspension->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Experimental Workflow for H2 Receptor Binding Assay

References

Application Note: Determination of Donetidine IC50 in a Cell-Based cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Donetidine is a histamine (B1213489) H2-receptor antagonist, belonging to a class of drugs that block the action of histamine at H2 receptors, primarily in the parietal cells of the stomach, leading to a decrease in stomach acid production.[1][2][3][4][5][6] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug.[7][8] This application note provides a detailed protocol for determining the IC50 of this compound in a cell-based assay by measuring its ability to inhibit the histamine-induced accumulation of cyclic adenosine (B11128) monophosphate (cAMP).

Principle:

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to the Gs alpha subunit of the G protein.[9] This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[10] H2 receptor antagonists, such as this compound, competitively block the binding of histamine to the H2 receptor, thereby inhibiting the downstream production of cAMP.[2][3] The potency of an antagonist is determined by its IC50 value, which is the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist (in this case, histamine).[7][8]

Data Presentation

Table 1: Comparative IC50 Values of H2 Receptor Antagonists in a cAMP-based Assay.

CompoundTargetCell LineAssay TypeIC50 (nM)
This compound (Hypothetical) Human Histamine H2 ReceptorCHO-K1cAMP Accumulation[Insert Hypothetical Value, e.g., 15]
CimetidineHuman Histamine H2 ReceptorCHO-K1cAMP Accumulation~650[9]
RanitidineHuman Histamine H2 ReceptorCHO-K1cAMP Accumulation~160[9]
FamotidineHuman Histamine H2 ReceptorCHO-K1cAMP Accumulation~4.6[9]
NizatidineHuman Histamine H2 ReceptorCHO-K1cAMP Accumulation~80[9]

Note: The IC50 value for this compound is hypothetical and should be determined experimentally using the protocol below. The values for other H2 antagonists are approximate and derived from published literature for comparative purposes.[9]

Experimental Protocols

Materials and Reagents:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H2 receptor (e.g., from Eurofins Discovery, item 331250-1).[11]

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX or 100 µM Ro 20-1724) to prevent cAMP degradation.[12]

  • Histamine Dihydrochloride: (Agonist).

  • This compound: (Test Compound).

  • Reference Antagonists: Cimetidine, Ranitidine.

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., TR-FRET, HTRF, or ELISA based).

  • 384-well white opaque plates.

  • CO2 Incubator: 37°C, 5% CO2.

  • Plate reader: Capable of measuring the output of the chosen cAMP assay kit.

Cell Culture:

  • Culture the CHO-K1 cells expressing the human H2 receptor in the recommended cell culture medium.

  • Maintain the cells in a 37°C incubator with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, harvest the cells using a non-enzymatic cell dissociation solution to maintain receptor integrity.

Assay Protocol:

  • Cell Plating:

    • Harvest and resuspend the cells in the assay buffer to a final concentration of 1 x 10^5 cells/mL.[11]

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound and reference antagonists in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compounds in stimulation buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

  • Antagonist Incubation:

    • Add 5 µL of the diluted this compound or reference antagonist solutions to the respective wells containing the cells.

    • For control wells (agonist-only and basal), add 5 µL of stimulation buffer.

    • Incubate the plate at 37°C for 10 minutes.[11]

  • Agonist Stimulation:

    • Prepare a solution of histamine in stimulation buffer at a concentration that elicits a submaximal response (EC80). This concentration should be predetermined from an agonist dose-response curve. A typical concentration used is 10 nM.[11]

    • Add 5 µL of the histamine solution to all wells except the basal control wells.

    • To the basal control wells, add 5 µL of stimulation buffer.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The raw data from the plate reader will be used to calculate the concentration of cAMP in each well.

    • Normalize the data by setting the average signal from the basal control wells as 0% and the average signal from the agonist-only control wells as 100%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13][14]

Mandatory Visualizations

G cluster_0 Cell-Based IC50 Determination Workflow start Start: CHO-K1 cells expressing H2R cell_prep Cell Preparation: Harvest and resuspend cells start->cell_prep plating Cell Plating: Dispense cells into 384-well plate cell_prep->plating antagonist_inc Antagonist Incubation: Add this compound to cells plating->antagonist_inc compound_prep Compound Preparation: Serial dilution of this compound compound_prep->antagonist_inc agonist_stim Agonist Stimulation: Add Histamine (EC80) antagonist_inc->agonist_stim cAMP_detect cAMP Detection: Lyse cells and measure cAMP agonist_stim->cAMP_detect data_analysis Data Analysis: Normalize and plot data cAMP_detect->data_analysis ic50 IC50 Determination data_analysis->ic50 G cluster_0 Histamine H2 Receptor Signaling Pathway Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R Activates This compound This compound This compound->H2R Inhibits G_protein G Protein (Gs) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to

References

Application Notes and Protocols: cAMP Functional Assays for Donetidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donetidine is a potent histamine (B1213489) H2 receptor antagonist.[1] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, activating adenylyl cyclase and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Many compounds classified as H2 receptor antagonists, such as cimetidine (B194882) and ranitidine, have been demonstrated to be inverse agonists.[4][5] These ligands not only block the action of agonists but also reduce the basal or constitutive activity of the receptor, leading to a decrease in baseline cAMP levels.[4][5]

This document provides detailed protocols for conducting cAMP functional assays to characterize the activity of this compound at the H2 receptor. These assays are crucial for determining the potency and efficacy of this compound as either a neutral antagonist or an inverse agonist.

Signaling Pathway of the Histamine H2 Receptor

The activation of the histamine H2 receptor initiates a well-defined signaling cascade. Upon histamine binding, the receptor undergoes a conformational change, activating the associated Gs protein. The Gsα subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a physiological response. Inverse agonists, on the other hand, stabilize the inactive state of the receptor, thereby reducing the basal level of cAMP production.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor (H2R) Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC stimulates cAMP cAMP AC->cAMP converts Histamine Histamine (Agonist) Histamine->H2R binds & activates This compound This compound (Inverse Agonist) This compound->H2R binds & inactivates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Response PKA->Downstream phosphorylates

Caption: Histamine H2 Receptor Signaling Pathway

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in comparison to other known H2 receptor inverse agonists. This data would be generated from the protocols described below. The IC50 value represents the concentration of the compound that inhibits 50% of the basal or agonist-induced cAMP production.

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound Histamine H2 ReceptorcAMP Inverse Agonist AssayHEK293-H2R85
CimetidineHistamine H2 ReceptorcAMP Inverse Agonist AssayCHO-H2R4500[6]
RanitidineHistamine H2 ReceptorcAMP Inverse Agonist AssayCHO-H2R1200[6]
TiotidineHistamine H2 ReceptorcAMP Inverse Agonist AssayCHO-H2R210[6]
FamotidineHistamine H2 ReceptorcAMP Inverse Agonist AssayHEK293T-H2R33[7]

Experimental Protocols

Two primary cAMP functional assays are described below: an antagonist assay to measure the inhibition of agonist-induced cAMP production, and an inverse agonist assay to measure the reduction of basal cAMP levels.

Experimental Workflow for cAMP Functional Assays

The general workflow for both antagonist and inverse agonist cAMP assays is similar, involving cell culture, compound treatment, cell lysis, and cAMP detection.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing H2R Cell_Seeding 2. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of this compound Cell_Seeding->Compound_Prep Incubation 4. Treat cells with compound (and agonist for antagonist assay) Compound_Prep->Incubation Lysis 5. Lyse cells to release intracellular cAMP Incubation->Lysis cAMP_Measurement 6. Measure cAMP levels (e.g., HTRF, ELISA) Lysis->cAMP_Measurement Curve_Fitting 7. Plot dose-response curve cAMP_Measurement->Curve_Fitting IC50_Calc 8. Calculate IC50 value Curve_Fitting->IC50_Calc

Caption: General Workflow for cAMP Functional Assays

Protocol 1: H2 Receptor Antagonist Assay

This protocol determines the ability of this compound to inhibit the increase in cAMP production stimulated by a known H2 receptor agonist, such as histamine or amthamine.

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H2 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) at 1 mM in assay buffer.

  • H2 receptor agonist: Histamine or Amthamine.

  • This compound.

  • cAMP detection kit (e.g., HTRF®, ELISA, or AlphaScreen®).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the H2R-expressing cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the H2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay: a. Wash the cells once with assay buffer. b. Add the PDE inhibitor (IBMX) to all wells and incubate for 10-15 minutes at 37°C. c. Add the serially diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C. d. Add the H2 receptor agonist to all wells except the negative control and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: a. Normalize the data to the control wells (agonist-only treated wells as 100% and vehicle-only as 0%). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: H2 Receptor Inverse Agonist Assay

This protocol is designed to measure the ability of this compound to decrease the basal or constitutive level of cAMP in H2R-expressing cells.

Materials:

Procedure:

  • Cell Seeding: Follow the same procedure as in Protocol 1.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay: a. Wash the cells once with assay buffer. b. Add the PDE inhibitor (IBMX) to all wells and incubate for 10-15 minutes at 37°C. c. (Optional) To amplify the signal window, a low concentration of forskolin can be added to stimulate adenylyl cyclase and increase the basal cAMP level. d. Add the serially diluted this compound or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration as described in Protocol 1.

  • Data Analysis: a. Normalize the data to the vehicle-treated wells (representing 100% basal cAMP). b. Plot the normalized response against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value and the maximal inhibition of basal signaling.

Logical Relationship of Inverse Agonism

Inverse agonism is a key concept in understanding the activity of drugs like this compound. Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist actively reduces the receptor's basal activity. This is particularly relevant for receptors like the H2 receptor, which exhibit constitutive activity.

Inverse_Agonism_Logic cluster_states Receptor Conformations cluster_ligands Ligand Binding cluster_effects Effect on cAMP Receptor_State H2 Receptor State Inactive Inactive (R) Decrease Decreases Basal cAMP Inactive->Decrease Active Active (R*) Increase Increases cAMP Active->Increase Agonist Agonist (e.g., Histamine) Agonist->Active stabilizes Inverse_Agonist Inverse Agonist (e.g., this compound) Inverse_Agonist->Inactive stabilizes Neutral_Antagonist Neutral Antagonist Neutral_Antagonist->Inactive binds to Neutral_Antagonist->Active binds to No_Change No change in Basal cAMP Neutral_Antagonist->No_Change

Caption: Logical Relationship of Inverse Agonism

Conclusion

The provided protocols offer a robust framework for the functional characterization of this compound's activity on the histamine H2 receptor using cAMP assays. By determining whether this compound acts as a neutral antagonist or an inverse agonist and quantifying its potency, researchers can gain critical insights into its pharmacological profile. This information is invaluable for drug development and for understanding the therapeutic potential of this compound.

References

Application Notes and Protocols for H2 Receptor Antagonist Administration in Rodent Models of Ulcer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Donetidine" did not yield specific scientific data. It is presumed that this may be a novel compound with limited public information or a potential misspelling. The following application notes and protocols are therefore based on the administration of well-characterized and structurally related Histamine (B1213489) H2 receptor antagonists, such as Cimetidine (B194882) and Ranitidine (B14927), which serve as representative examples for studying anti-ulcer activity in rodent models.

Introduction to H2 Receptor Antagonists in Ulcer Models

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action inhibits the production of gastric acid, a key pathogenic factor in the development of peptic ulcers.[1][3] Rodent models of gastric and duodenal ulcers are indispensable tools for the preclinical evaluation of potential anti-ulcer therapies, including H2 receptor antagonists. Common models involve the induction of ulcers through chemical agents (e.g., NSAIDs, ethanol), physiological stress, or surgical procedures.[4][5] These models allow for the quantitative assessment of a compound's efficacy in preventing ulcer formation or promoting the healing of existing lesions.

Quantitative Data Summary

The following table summarizes quantitative data from studies administering Cimetidine and Ranitidine in various rodent ulcer models. This data is intended to provide a comparative overview and a starting point for experimental design.

DrugDoseRoute of AdministrationRodent ModelKey Quantitative Findings
Cimetidine 25, 50, 100 mg/kgIntraperitoneal (i.p.)Restraint + Cold Stress-Induced Ulcer (Rat)All dose levels significantly reduced ulcer severity in most age groups.[6]
Cimetidine 25-100 mg/kg (twice daily)Oral (p.o.)Acetic Acid-Induced Chronic Ulcer (Rat)Dose-dependently accelerated ulcer healing over 15 days.[7]
Cimetidine 100 mg/kgOral (p.o.)Indomethacin-Induced Ulcer (Rat)Provided significant ulcer protection.[8]
Cimetidine 100-200 mg/kgOral (p.o.)Indomethacin (B1671933)/Phenylbutazone-Induced Ulcer (Rat)Inhibited the development of gastric ulcers.[9]
Ranitidine 50 mg/kgOral (p.o.)Indomethacin-Induced Ulcer (Rat)Showed an 86.5% anti-ulcer effect.[10]
Ranitidine 100-200 mg/kgIntraduodenal (i.d.) or Oral (p.o.)Shay (Pylorus Ligation) Ulcer (Rat)Potently inhibited ulcer development; maximal inhibition of gastric acid output was 79.6%.[9]
Ranitidine 100 mg/kgOral (p.o.)Water-Immersion Stress-Induced Ulcer (Rat)Inhibited ulcer development by up to 70%.[9]
Ranitidine 30 mg/kgOral (p.o.)Acetic Acid-Induced Chronic Ulcer (Rat)Significantly improved the healing process; ulcer size reduced from 3.1 mm² (control) to 1.8 mm² at day 21.[11]
Ranitidine 70, 105 mg/kgOral (p.o.)Ethanol or Indomethacin-Induced Ulcer (Rat)Significantly reduced gastric damage compared to control.[12]

Signaling Pathways and Experimental Workflow

Signaling Pathway

The primary mechanism of action for H2 receptor antagonists involves the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, which ultimately reduces the secretion of H+ ions into the gastric lumen.

H2_Antagonist_Pathway cluster_ParietalCell Gastric Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen Histamine Histamine Histamine->H2R H2_Antagonist H2 Receptor Antagonist (e.g., Cimetidine) H2_Antagonist->H2R Blocks

Mechanism of H2 Receptor Antagonist Action.
Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-ulcer efficacy of a compound in a rodent model.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Fasting Period (e.g., 24-48 hours with free access to water) A->B C Grouping and Dosing (Control, Vehicle, Standard Drug, Test Compound) B->C D Ulcer Induction (e.g., NSAID admin, Stress exposure) C->D E Observation Period (e.g., 4-6 hours) D->E F Euthanasia and Stomach Excision E->F G Macroscopic Evaluation (Ulcer Index Calculation) F->G H Biochemical/Histopathological Analysis (Gastric juice analysis, Tissue staining) F->H I Data Analysis and Interpretation G->I H->I

Workflow for Rodent Anti-Ulcer Drug Screening.

Experimental Protocols

Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Protocol 4.1: NSAID-Induced Ulcer Model (Indomethacin)

This model is used to screen for gastroprotective agents against damage induced by non-steroidal anti-inflammatory drugs.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Indomethacin (ulcerogenic agent).

  • Test compound (e.g., Cimetidine, Ranitidine).

  • Vehicle (e.g., 0.5% Carboxymethylcellulose).

  • Oral gavage needles.

Procedure:

  • Animal Preparation: Fast the rats for 24-36 hours prior to the experiment, allowing free access to water.[8][10]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (receives vehicle only).

    • Group 2: Ulcer Control (receives vehicle + Indomethacin).

    • Group 3: Standard Drug (e.g., Ranitidine 50 mg/kg, p.o. + Indomethacin).[10]

    • Group 4+: Test Compound (various doses + Indomethacin).

  • Dosing: Administer the vehicle, standard drug, or test compound orally 30-60 minutes before the ulcerogenic agent.

  • Ulcer Induction: Administer Indomethacin (e.g., 25-40 mg/kg, p.o.) to all groups except the Vehicle Control.[8][10]

  • Observation: Return animals to their cages with continued access to water but not food. Euthanize the animals 5-6 hours after indomethacin administration.[10]

  • Evaluation:

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse with saline to remove gastric contents.

    • Examine the gastric mucosa for lesions or ulcers.

    • Calculate the Ulcer Index (UI) based on the number and severity of lesions (e.g., using a 0-3 scoring system).

    • Calculate the percentage of ulcer protection: [(UI_control - UI_treated) / UI_control] x 100.

Protocol 4.2: Stress-Induced Ulcer Model (Water Immersion Restraint)

This model assesses the efficacy of compounds against ulcers induced by physiological and psychological stress.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g).

  • Restraint devices.

  • Water bath maintained at ~22°C.

  • Test compound.

Procedure:

  • Animal Preparation: Fast rats for 24 hours with free access to water.

  • Grouping and Dosing: Group and dose the animals as described in Protocol 4.1. Administration can be oral (p.o.) or intraperitoneal (i.p.). For example, Cimetidine can be given at 25-100 mg/kg i.p.[6]

  • Ulcer Induction: 30-60 minutes after dosing, place the rats in the restraint devices and immerse them vertically in the water bath to the level of the xiphoid process for a period of 4-12 hours.[9][13]

  • Evaluation: Immediately after the stress period, euthanize the animals and evaluate the gastric mucosa for ulcers as described in Protocol 4.1.

Protocol 4.3: Acetic Acid-Induced Chronic Ulcer Model

This model is useful for studying the healing process of chronic ulcers, rather than just prevention.

Materials:

  • Male Wistar rats (180-200 g).

  • 5% Acetic Acid solution.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

Procedure:

  • Ulcer Induction:

    • Anesthetize the rats.

    • Make a midline laparotomy to expose the stomach.

    • Inject 0.05 mL of 5% acetic acid into the submucosal layer of the anterior serosal surface of the glandular stomach.[11]

    • Suture the abdominal wall.

  • Treatment:

    • Allow animals to recover. Beginning on day 3 post-surgery, start daily or twice-daily oral administration of the test compound (e.g., Ranitidine 30 mg/kg) or vehicle.[7][11]

    • Continue treatment for a period of 15-21 days.[7][11]

  • Evaluation:

    • At the end of the treatment period, euthanize the animals.

    • Excise the stomach and measure the ulcerated area (in mm²).

    • The reduction in ulcer size compared to the vehicle-treated control group indicates healing activity.[11]

    • Histopathological examination can also be performed to assess the quality of mucosal regeneration.

References

Application Notes and Protocols for In Vivo Pharmacokinetic Profiling of Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donetidine is a novel, potent, and selective histamine (B1213489) H2-receptor antagonist. Understanding its pharmacokinetic (PK) profile is crucial for the preclinical and clinical development of this new chemical entity. This document provides a comprehensive overview of the in vivo pharmacokinetic properties of this compound and detailed protocols for its evaluation in animal models. The following data and protocols are intended to serve as a guide for researchers involved in the drug development process.

Pharmacokinetic Profile of this compound

The pharmacokinetic parameters of this compound have been characterized in preclinical animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key pharmacokinetic parameters in rats and dogs following a single oral and intravenous administration is presented below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (n=6, Mean ± SD)

ParameterOral Administration (10 mg/kg)Intravenous Administration (2 mg/kg)
Cmax (ng/mL) 850 ± 1501200 ± 210
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC0-t (ng·h/mL) 3200 ± 4501500 ± 280
AUC0-inf (ng·h/mL) 3350 ± 4801550 ± 300
t1/2 (h) 3.5 ± 0.83.2 ± 0.7
Bioavailability (%) 85 ± 12-
CL (L/h/kg) -1.3 ± 0.2
Vd (L/kg) -4.2 ± 0.9

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs (n=4, Mean ± SD)

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 600 ± 120950 ± 180
Tmax (h) 2.0 ± 0.60.1 ± 0.04
AUC0-t (ng·h/mL) 4800 ± 7002400 ± 450
AUC0-inf (ng·h/mL) 4950 ± 7302450 ± 470
t1/2 (h) 4.1 ± 0.93.8 ± 0.8
Bioavailability (%) 82 ± 15-
CL (L/h/kg) -0.4 ± 0.08
Vd (L/kg) -1.9 ± 0.4

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral and intravenous administration in Sprague-Dawley rats.

Materials:

  • This compound (analytical grade)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Vehicle for intravenous administration (e.g., saline)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Syringes and needles for IV injection

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instruments (LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least 7 days under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Group Allocation: Randomly divide the rats into two groups: Oral administration (n=6) and Intravenous administration (n=6).

  • Dosing:

    • Oral Group: Administer this compound orally at a dose of 10 mg/kg using an oral gavage needle. The dosing volume should be 10 mL/kg.

    • Intravenous Group: Administer this compound intravenously via the tail vein at a dose of 2 mg/kg. The dosing volume should be 2 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:

      • Oral: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

      • Intravenous: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • The method should be validated for linearity, accuracy, precision, selectivity, and stability.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

In Vivo Pharmacokinetic Study in Dogs

Objective: To determine the pharmacokinetic profile of this compound following a single oral and intravenous administration in Beagle dogs.

Materials:

  • This compound (analytical grade)

  • Gelatin capsules for oral administration

  • Vehicle for intravenous administration (e.g., saline)

  • Beagle dogs (male, 8-12 kg)

  • Syringes and needles for IV injection

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • Analytical instruments (LC-MS/MS)

Protocol:

  • Animal Acclimatization: Acclimate male Beagle dogs for at least 7 days under standard laboratory conditions with ad libitum access to food and water.

  • Fasting: Fast the dogs overnight (approximately 12 hours) before drug administration, with free access to water.

  • Crossover Study Design: Use a crossover design where each dog (n=4) receives both the oral and intravenous doses with a washout period of at least 7 days between administrations.

  • Dosing:

    • Oral Administration: Administer this compound in a gelatin capsule at a dose of 5 mg/kg.

    • Intravenous Administration: Administer this compound intravenously via the cephalic vein at a dose of 1 mg/kg over 2 minutes.

  • Blood Sampling:

    • Collect blood samples (approximately 2 mL) from the jugular or cephalic vein at the following time points:

      • Oral: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

      • Intravenous: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters and oral bioavailability as described for the rat study.

Visualizations

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization (7 days) fasting Overnight Fasting (12 hours) acclimatization->fasting grouping Group Allocation (Oral & IV) fasting->grouping dosing Drug Administration (Oral or IV) grouping->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage bioanalysis Bioanalysis (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Experimental workflow for in vivo pharmacokinetic profiling.

signaling_pathway cluster_cell Parietal Cell This compound This compound h2_receptor Histamine H2 Receptor This compound->h2_receptor Antagonism g_protein Gs Protein h2_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp ATP to cAMP pka Protein Kinase A camp->pka Activation proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Activation hcl Gastric Acid (HCl) Secretion proton_pump->hcl Stimulation

Caption: Proposed signaling pathway for this compound as an H2 receptor antagonist.

Application Notes and Protocols for Preclinical Formulation of Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the preclinical formulation and specific experimental protocols for donetidine (B1239098) is limited. The following application notes and protocols are based on the known physicochemical properties of this compound, general principles of preclinical formulation development, and data extrapolated from other histamine (B1213489) H2-receptor antagonists. These guidelines are for informational purposes and require experimental validation and optimization for the specific needs of a preclinical study.

Introduction

This compound is a histamine H2-receptor antagonist.[1][2] For preclinical evaluation, a well-characterized and reproducible formulation is crucial for obtaining reliable pharmacokinetic and pharmacodynamic data. These application notes provide a framework for developing simple formulations of this compound for initial preclinical screening in rodent models.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for guiding formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC20H25N5O3S[2][3]
Molecular Weight415.51 g/mol [2][3]
AppearanceSolid (predicted)-
IUPAC Name2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one[3]
SynonymsSK&F 93574[1]

Proposed Preclinical Formulations

For early-stage preclinical studies, simple solution or suspension formulations are often preferred.[4] The choice of formulation will depend on the solubility of this compound in various vehicles and the intended route of administration.

3.1. Oral Formulation (Solution/Suspension)

For oral administration in preclinical studies, a simple aqueous-based vehicle is often desirable. The following table outlines a potential starting point for an oral formulation.

Table 2: Proposed Oral Formulation for this compound

ComponentSuggested ConcentrationPurpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
0.5% (w/v) Methylcellulose (B11928114) in Waterq.s. to final volumeSuspending agent
0.1% (v/v) Tween 80q.s. to final volumeWetting agent

3.2. Intravenous Formulation (Solution)

For intravenous administration, the formulation must be a clear, sterile solution with a physiologically compatible pH.

Table 3: Proposed Intravenous Formulation for this compound

ComponentSuggested ConcentrationPurpose
This compound1 mg/mLActive Pharmaceutical Ingredient
5% (w/v) Dextrose in Water (D5W)q.s. to final volumeVehicle
pH adjustment with 0.1 N HCl or 0.1 N NaOHTo pH 5.0 - 7.0To improve solubility and ensure physiological compatibility

Experimental Protocols

4.1. Preparation of Oral Suspension (10 mg/mL)

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in purified water

  • 0.1% (v/v) Tween 80 in purified water

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and stir bar

  • Volumetric flask

Protocol:

  • Weigh the required amount of this compound powder.

  • In a mortar, add a small volume of the 0.1% Tween 80 solution to the this compound powder to form a smooth paste. This process wets the powder and prevents clumping.

  • Gradually add the 0.5% methylcellulose solution to the paste while triturating with the pestle.

  • Transfer the mixture to a volumetric flask.

  • Rinse the mortar and pestle with the methylcellulose solution and add the rinsing to the volumetric flask to ensure complete transfer of the drug.

  • Add the 0.5% methylcellulose solution to the final desired volume.

  • Stir the suspension using a magnetic stir bar for at least 30 minutes to ensure homogeneity.

  • Visually inspect for uniformity before each administration.

4.2. Preclinical Pharmacokinetic Study in Rats (Oral Administration)

Objective: To determine the pharmacokinetic profile of this compound after a single oral dose in rats.

Animals:

  • Male Sprague-Dawley rats (n=3-5 per time point), weighing 200-250 g.

  • Animals should be fasted overnight before dosing, with free access to water.

Dosing:

  • Administer the this compound oral suspension at a dose of 10 mg/kg via oral gavage.

  • The dosing volume should be calculated based on the concentration of the formulation and the body weight of each animal (typically 5-10 mL/kg).

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

4.3. Bioanalytical Method for this compound in Plasma (LC-MS/MS)

Principle: A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile (B52724) containing an internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Visualizations

G cluster_formulation Formulation Preparation cluster_pk_study Pharmacokinetic Study cluster_bioanalysis Bioanalysis weigh Weigh this compound wet Wet with Tween 80 weigh->wet suspend Suspend in Methylcellulose wet->suspend qs QS to Final Volume suspend->qs stir Stir for Homogeneity qs->stir dose Oral Gavage Dosing stir->dose fast Fast Animals fast->dose blood Serial Blood Sampling dose->blood plasma Plasma Separation blood->plasma store Store Plasma at -80°C plasma->store ppt Protein Precipitation store->ppt evap Evaporation ppt->evap recon Reconstitution evap->recon inject LC-MS/MS Analysis recon->inject

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

G cluster_cell Parietal Cell Membrane Histamine Histamine H2_Receptor H2_Receptor Histamine->H2_Receptor Binds & Activates AC Adenylate Cyclase H2_Receptor->AC Activates This compound This compound This compound->H2_Receptor Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases

Caption: General signaling pathway of histamine H2-receptor antagonists.

References

Application Notes and Protocols: Measuring Donetidine's Effect on Gastric pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donetidine is a potent and selective histamine (B1213489) H2-receptor antagonist. Like other drugs in its class, such as cimetidine (B194882) and ranitidine, this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][2][3] This action leads to a reduction in gastric acid secretion, making this compound a candidate for the treatment of conditions associated with excessive gastric acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][4] These application notes provide detailed protocols for evaluating the efficacy of this compound in modulating gastric pH in both preclinical and clinical settings.

Mechanism of Action: Inhibition of Gastric Acid Secretion

Gastric acid secretion is a complex process regulated by multiple signaling pathways. The final step in acid secretion is the transport of H+ ions into the gastric lumen by the H+/K+ ATPase (proton pump) located in the apical membrane of parietal cells. The activity of the proton pump is stimulated by histamine, acetylcholine, and gastrin.

This compound specifically targets the histamine-mediated pathway. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells. This binding activates adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][2] cAMP then activates protein kinase A (PKA), which phosphorylates various proteins, ultimately leading to the translocation and activation of the H+/K+ ATPase at the secretory canaliculi. This compound, by blocking the H2 receptor, prevents this cascade of events, thereby reducing the secretion of gastric acid.[1][2]

G cluster_0 Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion secretes Lumen Gastric Lumen H_ion->Lumen Histamine Histamine Histamine->H2R This compound This compound This compound->H2R

Caption: this compound's inhibitory effect on the histamine-mediated gastric acid secretion pathway.

Data Presentation

Table 1: In Vitro Dose-Response of this compound on Histamine-Stimulated Acid Secretion in Isolated Rabbit Gastric Glands
This compound Concentration (µM)Inhibition of Acid Secretion (%)
0.0115.2 ± 2.1
0.148.5 ± 3.5
1.085.3 ± 4.2
10.095.1 ± 2.8
100.096.5 ± 2.5
Table 2: Effect of Oral this compound on Basal and Meal-Stimulated Gastric pH in Human Volunteers (n=12)
TreatmentMean Basal Gastric pH (Fasting)Mean Meal-Stimulated Gastric pH (4 hours post-meal)
Placebo1.4 ± 0.33.2 ± 0.5
This compound (100 mg)3.5 ± 0.65.1 ± 0.7
This compound (200 mg)4.8 ± 0.86.2 ± 0.6
This compound (400 mg)5.9 ± 0.76.8 ± 0.5
Table 3: Time Course of Gastric pH Elevation Following a Single Oral Dose of this compound (200 mg) in Healthy Adults (n=20)
Time Post-Dose (hours)Mean Gastric pH
0 (Baseline)1.5 ± 0.4
13.8 ± 0.7
25.2 ± 0.9
45.5 ± 0.8
64.9 ± 0.7
84.1 ± 0.6
122.8 ± 0.5

Experimental Protocols

Protocol 1: In Vitro Measurement of Acid Secretion in Isolated Gastric Glands

This protocol assesses the direct effect of this compound on acid secretion in an ex vivo model, eliminating systemic influences.

Materials:

  • New Zealand white rabbits

  • Collagenase Type IV

  • HEPES-buffered Ringer's solution

  • Histamine

  • This compound stock solution

  • [¹⁴C]aminopyrine

  • Liquid scintillation counter

Procedure:

  • Isolate gastric glands from the rabbit gastric mucosa by collagenase digestion.

  • Wash and resuspend the isolated glands in HEPES-buffered Ringer's solution.

  • Pre-incubate the glands with varying concentrations of this compound for 30 minutes.

  • Add [¹⁴C]aminopyrine, a weak base that accumulates in acidic spaces, to the gland suspension.

  • Stimulate acid secretion by adding a submaximal concentration of histamine.

  • Incubate for 30 minutes at 37°C.

  • Centrifuge the glands to separate them from the incubation medium.

  • Measure the radioactivity in the gland pellet and the supernatant using a liquid scintillation counter.

  • Calculate the aminopyrine (B3395922) accumulation ratio as an index of acid secretion.

G A Isolate Rabbit Gastric Glands B Pre-incubate with this compound A->B C Add [¹⁴C]aminopyrine B->C D Stimulate with Histamine C->D E Incubate at 37°C D->E F Separate Glands by Centrifugation E->F G Measure Radioactivity F->G H Calculate Acid Secretion Index G->H

Caption: Workflow for in vitro measurement of acid secretion.
Protocol 2: In Vivo Measurement of Gastric pH in a Conscious Animal Model

This protocol evaluates the effect of this compound on gastric pH in a living organism, providing insights into its pharmacokinetic and pharmacodynamic properties.

Materials:

  • Fasted male BALB/c mice (25-30 g)[5]

  • This compound solution for oral gavage

  • pH microelectrode and meter[5]

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatize mice for at least one week with a standard diet and 12-hour light/dark cycle.[5]

  • Fast the mice overnight with free access to water.

  • Administer this compound or vehicle control via oral gavage.

  • At predetermined time points (e.g., 1, 2, 4, 6 hours post-dose), anesthetize the mice.

  • Perform a midline laparotomy to expose the stomach.

  • Carefully insert a pH microelectrode into the gastric lumen to measure the pH of the gastric contents.[5]

  • Record the pH value for each animal.

Protocol 3: 24-Hour Ambulatory Intragastric pH Monitoring in Human Subjects

This is the gold standard method for assessing the efficacy of acid-suppressing drugs in a clinical setting.[6]

Materials:

  • Healthy adult volunteers or patients with GERD

  • This compound tablets/capsules and matching placebo

  • Ambulatory pH monitoring system with a pH catheter[6]

  • Standardized meals

Procedure:

  • Screen and enroll subjects based on inclusion/exclusion criteria.

  • Subjects undergo a baseline 24-hour pH monitoring period to assess their normal gastric acid profile.

  • After a washout period, subjects are randomized to receive either this compound or a placebo in a double-blind, crossover design.

  • A pH catheter is passed transnasally and positioned in the stomach.[6][7]

  • The pH is recorded continuously for 24 hours.

  • Subjects consume standardized meals at specified times and maintain a diary of symptoms and activities.

  • The primary endpoints are the percentage of time the intragastric pH remains above 3 and 4 over the 24-hour period.

G cluster_0 Study Design cluster_1 Data Collection cluster_2 Analysis A Subject Screening & Enrollment B Baseline 24-hr pH Monitoring A->B C Randomization (this compound vs. Placebo) B->C D Transnasal pH Catheter Placement C->D E Continuous 24-hr pH Recording D->E F Standardized Meals & Activity Diary E->F G Calculate % Time pH > 3 and pH > 4 F->G H Compare this compound vs. Placebo G->H

References

Troubleshooting & Optimization

Navigating Donetidine Synthesis: A Technical Support Guide for Yield Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Donetidine, achieving optimal reaction yields is a critical factor for both efficiency and cost-effectiveness. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this histamine (B1213489) H₂-receptor antagonist.

This guide focuses on a known synthetic pathway to this compound, offering insights into potential pitfalls and strategies for yield improvement at each key stage. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for pivotal reactions are provided.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions to enhance reaction outcomes.

Issue ID Problem Potential Causes Suggested Solutions
DS-T-01 Low yield in the final condensation step - Incomplete reaction between 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone and 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine.- Degradation of reactants or product under the reaction conditions.- Inefficient purification leading to product loss.- Optimize Reaction Conditions: Increase reaction time or temperature cautiously while monitoring for byproduct formation. Consider using a higher boiling point solvent like pyridine (B92270) to facilitate the reaction to completion. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol ether moieties.- Purification Strategy: Employ column chromatography with a suitable solvent system (e.g., ethyl acetate:ethanol (B145695):aqueous ammonia (B1221849) mixtures) for efficient purification. Recrystallization from a solvent like acetonitrile (B52724) can further improve purity and yield.
DS-T-02 Formation of impurities during thiouracil synthesis - Side reactions during the cyclization of ethyl 3-(6-methyl-3-pyridyl)propionate with thiourea (B124793).- Incomplete reaction leading to a mixture of starting materials and product.- Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) are critical. Ensure anhydrous conditions as water can interfere with the condensation.- Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.
DS-T-03 Difficulties in the methylation of the thiouracil intermediate - Incomplete methylation of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil (B8397395).- Formation of N-methylated byproducts in addition to the desired S-methylated product.- Choice of Methylating Agent: Use a reactive methylating agent like methyl iodide. - Base and Solvent: Perform the reaction in the presence of a suitable base (e.g., sodium hydroxide) in a solvent like hot water to favor S-methylation. Careful control of pH and temperature can minimize N-methylation.
DS-T-04 Low yield in the preparation of the furan-containing side chain - Inefficient conversion of 5-dimethylaminomethyl-2-furanmethanol to 2-(5-dimethylaminomethyl-2-furanylmethylthio)ethylamine.- Reaction with Cysteamine (B1669678): Ensure the reaction with cysteamine is carried out in a suitable solvent like acetic acid and heated under reflux to drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a convergent approach. One key intermediate is the pyrimidone core, 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone. The second key intermediate is the side chain, 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine. The final step is the condensation of these two intermediates.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of most steps in the this compound synthesis. Use appropriate solvent systems to achieve good separation between starting materials, intermediates, and the final product. Visualization can be achieved using UV light and/or staining reagents.

Q3: What are the critical parameters for the final condensation step?

A3: The final condensation is a nucleophilic substitution reaction. Key parameters to control for optimal yield include the reaction temperature, reaction time, and the choice of solvent. A high-boiling point, non-reactive solvent like pyridine is often used to ensure the reaction goes to completion. It is also crucial to perform the reaction under an inert atmosphere to prevent oxidation.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should be followed. Many of the reagents used, such as methyl iodide, are toxic and should be handled in a well-ventilated fume hood. Reactions should be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Experimental Protocols

Protocol 1: Synthesis of 5-(6-methyl-3-pyridylmethyl)-2-thiouracil

This procedure involves the cyclization of ethyl 3-(6-methyl-3-pyridyl)propionate with thiourea.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add thiourea followed by the dropwise addition of ethyl 3-(6-methyl-3-pyridyl)propionate.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid). The product will precipitate out of the solution.

  • Purification: Filter the solid, wash it with water and a cold solvent (e.g., ethanol), and dry it under vacuum to obtain 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.

Protocol 2: Synthesis of 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone

This protocol describes the S-methylation of the thiouracil intermediate.

  • Dissolution: Dissolve 5-(6-methyl-3-pyridylmethyl)-2-thiouracil in an aqueous solution of sodium hydroxide (B78521) with gentle heating.

  • Methylation: Add methyl iodide dropwise to the solution while maintaining the temperature. Stir the reaction mixture for a specified period.

  • Precipitation: Upon completion of the reaction (monitored by TLC), cool the mixture. The desired S-methylated product will precipitate.

  • Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield pure 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone.

Protocol 3: Final Condensation to Yield this compound

This final step involves the coupling of the two key intermediates.

  • Reaction Mixture: In a reaction vessel, combine 5-(6-methyl-3-pyridylmethyl)-2-methylthio-4-pyrimidone and 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in a high-boiling solvent such as pyridine.

  • Reaction Conditions: Heat the mixture under reflux in an inert atmosphere (nitrogen or argon) for an extended period (e.g., 12-24 hours).

  • Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel. A typical eluent system is a mixture of ethyl acetate, ethanol, and aqueous ammonia.

  • Final Product: Combine the fractions containing the pure product and remove the solvent. Further purification can be achieved by recrystallization from a solvent like acetonitrile to obtain this compound of high purity.

Visualizing the Synthesis Pathway

To aid in understanding the logical flow of the this compound synthesis, the following diagrams illustrate the key transformations.

Donetidine_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_steps Final Steps 6-methylpyridine-3-carboxaldehyde 6-methylpyridine-3-carboxaldehyde Ethyl_3-(6-methyl-3-pyridyl)acrylate Ethyl_3-(6-methyl-3-pyridyl)acrylate 6-methylpyridine-3-carboxaldehyde->Ethyl_3-(6-methyl-3-pyridyl)acrylate Malonic acid, Piperidine Ethyl_3-(6-methyl-3-pyridyl)propionate Ethyl_3-(6-methyl-3-pyridyl)propionate Ethyl_3-(6-methyl-3-pyridyl)acrylate->Ethyl_3-(6-methyl-3-pyridyl)propionate H2, Pd/C Thiouracil_Intermediate 5-(6-methyl-3-pyridylmethyl) -2-thiouracil Ethyl_3-(6-methyl-3-pyridyl)propionate->Thiouracil_Intermediate Thiourea, NaOEt Methylated_Intermediate 5-(6-methyl-3-pyridylmethyl) -2-methylthio-4-pyrimidone Thiouracil_Intermediate->Methylated_Intermediate Methyl Iodide, NaOH Furan-2-ylmethanol Furan-2-ylmethanol Side_Chain_Intermediate 2-[(5-dimethylaminomethylfuran-2-yl) methylthio]ethylamine Furan-2-ylmethanol->Side_Chain_Intermediate 1. Bis(dimethylamino)methane 2. Cysteamine, Acetic Acid This compound This compound Side_Chain_Intermediate->this compound Methylated_Intermediate->this compound Condensation

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Final Yield IncompleteReaction Incomplete Condensation? Start->IncompleteReaction Degradation Product/Reactant Degradation? IncompleteReaction->Degradation No OptimizeCondensation Increase time/temp Use inert atmosphere IncompleteReaction->OptimizeCondensation Yes PurificationLoss Loss during Purification? Degradation->PurificationLoss No CheckPurity Analyze intermediates for purity Degradation->CheckPurity Yes OptimizePurification Adjust chromatography conditions/recrystallization solvent PurificationLoss->OptimizePurification Yes Success Yield Improved PurificationLoss->Success No OptimizeCondensation->Success CheckPurity->Success OptimizePurification->Success

Caption: Troubleshooting logic for low yield in the final step.

Donetidine In Vitro Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Donetidine in in-vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a small molecule that acts as a histamine (B1213489) H2-receptor antagonist.[1] Its molecular weight is 415.51 g/mol .[1]

Q2: I am experiencing difficulty dissolving this compound for my in-vitro experiments. What are the recommended solvents?

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "precipitation upon dilution." To mitigate this, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution should then be serially diluted in the cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.

Q4: What is the mechanism of action of this compound?

As a histamine H2-receptor antagonist, this compound works by blocking the action of histamine at the H2 receptors, primarily on the parietal cells of the stomach lining. This inhibition disrupts the downstream signaling pathways that lead to gastric acid secretion.

Troubleshooting Guide

Issue: this compound powder is not dissolving in my chosen solvent.

Possible CauseTroubleshooting Steps
Inappropriate solvent selection. 1. Start with DMSO: Based on available data, DMSO is a good initial choice for creating a stock solution. 2. Explore other organic solvents: If DMSO is not suitable for your experimental setup, consider other organic solvents such as ethanol, though solubility may be lower. 3. Consider pH modification: For aqueous solutions, the solubility of H2-receptor antagonists can be pH-dependent. Experiment with adjusting the pH of your buffer. Acidic conditions may improve the solubility of some related compounds.
Insufficient solvent volume. Increase the volume of the solvent incrementally until the compound dissolves. Be mindful of the desired final stock concentration.
Low temperature. Gently warm the solution in a water bath (e.g., 37°C) to aid dissolution. However, be cautious as excessive heat may degrade the compound.
Compound has low intrinsic solubility. If the compound remains insoluble even with the above methods, it may have very low solubility in common laboratory solvents. In this case, advanced formulation strategies such as the use of co-solvents (e.g., polyethylene (B3416737) glycol) or surfactants may be necessary.

Issue: Precipitate forms when diluting the this compound DMSO stock solution into aqueous media.

Possible CauseTroubleshooting Steps
Rapid change in solvent polarity. 1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium. 2. Slow Addition and Mixing: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion.
Final concentration exceeds solubility limit in the aqueous medium. 1. Lower the final concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Maintain a minimal percentage of co-solvent: Ensure the final concentration of DMSO is as low as possible (ideally <0.5%) while still maintaining solubility.
Interaction with components in the medium. If using a complex medium (e.g., containing serum), consider preparing the final dilution in a simpler buffer (like PBS) first to observe solubility before adding it to the full culture medium.

Quantitative Data Summary

Specific quantitative solubility data for this compound is not widely published. However, the following table summarizes the solubility of other H2-receptor antagonists, which may provide some guidance.

CompoundSolventSolubility
Cimetidine Water (37°C)1.14% (w/v)
Dilute HClIncreased solubility
Famotidine WaterVery slightly soluble
MethanolSlightly soluble
Glacial Acetic AcidFreely soluble
EthanolPractically insoluble
Ranitidine HCl DMSO~1 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[2]

This data is for reference only and may not be representative of this compound's actual solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in in-vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Methodology:

  • Weigh out a precise amount of this compound powder (e.g., 5 mg) and transfer it to a sterile microcentrifuge tube.

  • Add a calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a MW of 415.51 g/mol , dissolve 5 mg in 1.203 mL of DMSO).

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes, followed by vortexing, may be attempted.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A datasheet suggests stability for 2 weeks at 4°C and 6 months at -80°C in DMSO.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile pipette tips and tubes

Methodology:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentrations.

  • Crucially, ensure the final concentration of DMSO in the cell culture wells remains below a non-toxic level (typically <0.5%, but should be determined for your specific cell line).

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

  • Add the final working solution to your cell culture plates. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.

Signaling Pathway and Experimental Workflow Diagrams

This compound, as a histamine H2-receptor antagonist, primarily functions by blocking the canonical Gs-coupled protein signaling pathway initiated by histamine. However, recent studies on other H2-receptor antagonists suggest the possibility of "biased agonism," where the antagonist may still permit or even stimulate other signaling cascades, such as the ERK/MAPK pathway.

Donetidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling H2R H2 Receptor Gs Gs Protein H2R->Gs Activates ERK_Pathway ERK/MAPK Pathway H2R->ERK_Pathway ? (Biased Agonism) Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Acid_Secretion Gastric Acid Secretion PKA->Acid_Secretion Stimulates ERK_Activation ERK Activation ERK_Pathway->ERK_Activation

This compound's primary and potential secondary signaling pathways.

Solubility_Workflow start Start: this compound Powder dissolve Dissolve in 100% DMSO (Prepare High-Conc. Stock) start->dissolve check_dissolution Is solution clear? dissolve->check_dissolution warm Gentle Warming (37°C) & Vortex check_dissolution->warm No serial_dilute Serially Dilute in Aqueous Medium check_dissolution->serial_dilute Yes warm->dissolve check_precipitation Precipitate forms? serial_dilute->check_precipitation end_success End: Soluble Working Solution check_precipitation->end_success No troubleshoot Troubleshoot: - Slower addition - Lower final conc. - Adjust pH check_precipitation->troubleshoot Yes troubleshoot->serial_dilute

Workflow for preparing this compound solutions for in-vitro assays.

References

Technical Support Center: Optimizing Donetidine Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Donetidine dosage for animal studies.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a histamine (B1213489) H2-receptor antagonist, similar to cimetidine (B194882) and ranitidine (B14927).[1] Its primary mechanism of action is the competitive inhibition of histamine at H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action blocks the effects of histamine, leading to reduced gastric acid secretion, as well as a decrease in gastric volume and acidity.[2]

Q2: What are the common research applications for this compound in animal models?

A2: Based on its classification as a histamine H2-receptor antagonist, this compound is primarily used in animal models to investigate gastrointestinal disorders. These include studies on gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and pathological hypersecretory conditions.[2] Additionally, some H2-receptor antagonists have been explored for their potential roles in other areas, such as inflammation and immune modulation.[4]

Dosing and Administration

Q3: What is a typical starting dose for this compound in rodent studies?

A3: For a new H2-receptor antagonist like this compound, a common approach is to start with doses derived from studies of similar compounds. For instance, in chronic toxicity studies with ranitidine in rats, dose levels of 30, 100, 300, and 1000 mg/kg/day were used orally.[5] The maximum non-toxic dose for ranitidine was determined to be 100 mg/kg/day in both male and female rats.[5] A conservative starting dose for this compound could be in the lower end of this range, followed by dose escalation.

Q4: How should this compound be administered to animals?

A4: The most common route of administration for H2-receptor antagonists in animal studies is oral (e.g., oral gavage).[5] The choice of vehicle will depend on the solubility of this compound. Common vehicles include water, saline, or a suspension agent like methylcellulose. It is crucial to establish the stability and homogeneity of this compound in the chosen vehicle.

Troubleshooting Guide

Q5: My animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

A5: If signs of toxicity are observed, it is important to take immediate action:

  • Stop Dosing: Immediately cease administration of this compound.

  • Monitor Animals: Closely monitor the affected animals for the severity and progression of symptoms. Provide supportive care as needed.

  • Review Dosage: The observed toxicity indicates that the current dose is likely too high. It is necessary to reduce the dose in subsequent cohorts of animals.

  • Consult Toxicology Data: Refer to any available toxicology data for this compound or similar compounds. For example, high doses of ranitidine (1000 mg/kg/day) in rats led to acute toxic signs and mortality.[5]

Q6: I am not observing the expected therapeutic effect in my disease model. What are the potential reasons?

A6: A lack of efficacy can stem from several factors:

  • Insufficient Dosage: The dose of this compound may be too low to achieve the desired therapeutic concentration at the target site. A dose-escalation study may be necessary.

  • Pharmacokinetic Issues: The absorption, distribution, metabolism, or excretion (ADME) profile of this compound might be unfavorable in the chosen animal model. For example, the systemic bioavailability of ranitidine is approximately 50%, while cimetidine's is around 70%.[3]

  • Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state you are trying to model.

  • Timing of Administration: The dosing schedule may not be optimal to maintain therapeutic drug levels throughout the study period.

Data Presentation

Table 1: Comparative Pharmacokinetics of H2-Receptor Antagonists
ParameterCimetidineRanitidine
Bioavailability~70%[3]~50%[3]
Elimination Half-life1.7-2.1 hours[3]2.1-3.1 hours[3]
Apparent Volume of Distribution~50 L[3]~75 L[3]
Primary Route of EliminationRenal (largely unchanged)[3]Renal (largely unchanged)[3]
Table 2: Summary of Chronic Oral Toxicity Studies of Ranitidine in Rats
Dose Group (mg/kg/day)Key Findings
30No remarkable changes observed.[5]
100Maximum non-toxic dose. No remarkable changes observed.[5]
300Moderate, reversible changes including salivation, decreased body weight gain, and increased liver and kidney weights.[5]
1000Acute toxic signs, mortality in some females, significant depression of body weight gain, and histopathological changes in the liver.[5]

Experimental Protocols

Protocol 1: Dose Range-Finding Study for this compound in Rats

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for efficacy studies.

Methodology:

  • Animals: Use a small number of male and female Sprague Dawley rats (n=3-5 per group).

  • Dose Selection: Based on data from similar compounds, select a starting dose (e.g., 30 mg/kg) and escalate in subsequent groups (e.g., 100, 300, 1000 mg/kg).

  • Administration: Administer this compound orally once daily for 7-14 days.

  • Monitoring:

    • Record clinical signs of toxicity daily (e.g., changes in posture, activity, breathing).

    • Measure body weight daily.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy to examine major organs.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the key pharmacokinetic parameters of this compound after a single oral dose.

Methodology:

  • Animals: Use adult male C57BL/6 mice (n=3-4 per time point).

  • Dose Administration: Administer a single oral dose of this compound.

  • Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at multiple time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

G cluster_0 Gastric Parietal Cell Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Binds to Parietal Cell Parietal Cell H2 Receptor->Parietal Cell Activates Acid Secretion Acid Secretion Parietal Cell->Acid Secretion Increases This compound This compound This compound->H2 Receptor Blocks G start Start: Define Study Objectives dose_range Dose Range-Finding Study start->dose_range mtd Determine MTD dose_range->mtd pk_study Pharmacokinetic (PK) Study mtd->pk_study MTD Established efficacy_study Efficacy Study in Disease Model pk_study->efficacy_study dose_optimization Dose Optimization efficacy_study->dose_optimization dose_optimization->efficacy_study Refine Dose final_protocol Finalize Dosing Protocol dose_optimization->final_protocol Optimal Dose Found G issue Issue: Lack of Efficacy check_dose Is the dose sufficient? issue->check_dose check_pk Are PK parameters favorable? check_dose->check_pk Yes increase_dose Action: Increase Dose check_dose->increase_dose No check_model Is the animal model appropriate? check_pk->check_model Yes reformulate Action: Reformulate or Change Route check_pk->reformulate No new_model Action: Consider a Different Model check_model->new_model No resolve Issue Potentially Resolved check_model->resolve Yes increase_dose->resolve reformulate->resolve new_model->resolve

References

dealing with Donetidine degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific analytical methods and degradation pathways for Donetidine are not widely documented in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on established principles of analytical chemistry and data from analogous histamine (B1213489) H2-receptor antagonists, such as Ranitidine (B14927) and Famotidine. Researchers should use this information as a general guide and validate all methods for their specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Rapid Loss of this compound Signal or Appearance of Unexpected Peaks

Possible Cause: Degradation of this compound in the sample solution.

Solution:

  • pH Control: this compound, like other histamine H2-receptor antagonists, may be susceptible to pH-dependent hydrolysis. Ensure the pH of your sample diluent and mobile phase is controlled. For similar compounds like ranitidine, a pH range of 6.5 to 7.5 has been shown to provide good stability in aqueous solutions[1]. Prepare fresh solutions and check the pH before use.

  • Temperature Control: Elevated temperatures can accelerate degradation.[2] Keep sample vials in a cooled autosampler (e.g., 4°C) during the analytical run. For long-term storage of this compound powder, -20°C is recommended.

  • Light Protection: Photodegradation can be a concern for compounds with chromophores.[3] Protect samples from light by using amber vials or covering the vials with aluminum foil.

  • Oxidation Prevention: The sulfide (B99878) moiety in this compound's structure could be susceptible to oxidation.[3] If oxidative degradation is suspected (e.g., appearance of a peak corresponding to an N-oxide or sulfoxide), consider de-gassing the sample diluent and mobile phase or adding an antioxidant (e.g., ascorbic acid) to the sample, if compatible with the analytical method.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Possible Cause: Analyte interaction with the stationary phase, improper mobile phase composition, or column overload.

Solution:

  • Mobile Phase pH Adjustment: The amine functional groups in this compound can interact with residual silanols on the HPLC column, causing peak tailing. Adjusting the mobile phase pH to be 2-3 units below the pKa of the analyte can improve peak shape. The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also mitigate these interactions.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a C18 column designed for polar compounds) to minimize secondary interactions.

  • Sample Concentration: Injecting too concentrated a sample can lead to column overload and peak fronting. Dilute the sample and re-inject.

  • Flow Rate Optimization: Ensure the flow rate is optimal for the column dimensions and particle size.

Issue 3: Inconsistent Retention Times

Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

Solution:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the first sample. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Prepare the mobile phase fresh daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.

  • Column Temperature Control: Use a column oven to maintain a consistent temperature throughout the analysis, as temperature fluctuations can affect retention times.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be kept at -20°C. Stock solutions should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be stored at 2-8°C and protected from light.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure and the degradation pathways of similar compounds, this compound is likely susceptible to:

  • Hydrolysis: Particularly at acidic or alkaline pH.

  • Oxidation: The thioether and tertiary amine functionalities are potential sites of oxidation.

  • Photolysis: Exposure to UV or fluorescent light may induce degradation.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[4][5] A typical forced degradation study involves exposing the drug to various stress conditions:[6]

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing the drug substance (solid and in solution) to UV and visible light.

The extent of degradation should be monitored by a suitable analytical technique, such as HPLC, to identify and quantify the degradation products.

Data from Analogous Compounds

The following table summarizes typical forced degradation conditions used for other histamine H2-receptor antagonists. This can serve as a starting point for designing studies for this compound.

Stress ConditionCompoundConditionsObservationReference
Acid Hydrolysis Ranitidine0.1 M HClStable[7]
Alkali Hydrolysis Ranitidine0.1 M NaOHDegradation observed[7]
Oxidative Famotidine3% H₂O₂Gradual decrease in drug content[3]
Thermal Famotidine60°CStable[3]
Photolytic FamotidineUV lightStable[3]

Experimental Protocols

Representative HPLC-UV Method for Analysis of a Histamine H2-Receptor Antagonist

This protocol is based on methods developed for ranitidine and can be adapted for this compound.[8][9] Method development and validation are essential.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by measuring the UV spectrum of this compound (a starting point could be around 230 nm or 280 nm, common for similar compounds).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Hypothetical Degradation Pathway for this compound This compound This compound (C20H25N5O3S) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Degradant1 Hydrolytic Degradant Hydrolysis->Degradant1 Degradant2 Oxidative Degradant (e.g., Sulfoxide) Oxidation->Degradant2 Degradant3 Photolytic Degradant Photolysis->Degradant3

Caption: Hypothetical degradation pathways for this compound.

General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh this compound Standard/Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: A typical workflow for HPLC analysis.

Troubleshooting Decision Tree for HPLC Analysis Start Analytical Issue Observed IssueType What is the issue? Start->IssueType PeakShape Poor Peak Shape IssueType->PeakShape Peak Shape RetentionTime Inconsistent Retention Time IssueType->RetentionTime Retention Time SignalLoss Loss of Signal / Extra Peaks IssueType->SignalLoss Signal Tailing Tailing? PeakShape->Tailing RetentionTimeIssue Check Column Equilibration Prepare Fresh Mobile Phase Use Column Oven RetentionTime->RetentionTimeIssue SignalLossIssue Check Sample Stability (pH, Temp, Light) Use Cooled Autosampler Prepare Fresh Samples SignalLoss->SignalLossIssue Fronting Fronting Tailing->Fronting No TailingYes Adjust Mobile Phase pH Add Competing Base (TEA) Check for Column Degradation Tailing->TailingYes Yes FrontingYes Dilute Sample Fronting->FrontingYes

Caption: Troubleshooting common HPLC issues.

References

addressing variability in Donetidine experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Donetidine. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide clear guidance for working with this novel histamine (B1213489) H2-receptor antagonist.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during this compound experimentation, presented in a question-and-answer format.

Question: We are observing significant batch-to-batch variability in the inhibitory effect of this compound on gastric acid secretion in our in vivo model. What are the potential causes?

Answer: Variability in in vivo experiments with H2-receptor antagonists like this compound can stem from several factors. Here are the primary aspects to investigate:

  • Animal-Related Factors:

    • Species and Strain Differences: Ensure you are using a consistent species and strain of animal, as metabolic rates and receptor densities can vary.

    • Diet and Fasting Status: The presence of food in the stomach can buffer gastric acid and alter drug absorption. Standardize the fasting period for all animals before the experiment.

    • Circadian Rhythm: Gastric acid secretion follows a diurnal pattern, with higher basal secretion typically occurring during the animal's active phase. Conduct experiments at the same time of day to minimize this variability.

  • Experimental Procedure:

    • Drug Formulation and Administration: Confirm the stability and solubility of your this compound formulation. Ensure consistent administration (e.g., oral gavage, intravenous injection) and accurate dosing for each animal.

    • Anesthesia: The type and depth of anesthesia can influence physiological parameters, including gastric acid secretion. Maintain a consistent anesthetic protocol.

    • Surgical Technique (if applicable): In models involving surgical procedures like pylorus ligation, variations in surgical technique can impact results. Ensure all researchers are following a standardized protocol.

  • Drug-Related Factors:

    • Storage and Handling: Improper storage of this compound can lead to degradation. Store the compound according to the manufacturer's instructions, protected from light and moisture.

    • Purity of the Compound: Verify the purity of each new batch of this compound. Impurities could have off-target effects or interfere with the primary mechanism of action.

Question: Our in vitro cell-based assays are showing inconsistent IC50 values for this compound. What should we troubleshoot?

Answer: Inconsistent IC50 values in cell-based assays are a common challenge. Consider the following troubleshooting steps:

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Use a validated cell line expressing the histamine H2 receptor. High passage numbers can lead to genetic drift and altered receptor expression.

    • Cell Density and Health: Ensure consistent cell seeding density and viability. Over-confluent or unhealthy cells will respond differently to stimuli.

    • Serum and Media Components: Variations in serum batches or media supplements can affect cell signaling pathways. Use a consistent source and lot of reagents whenever possible.

  • Assay Protocol:

    • Ligand and Antagonist Preparation: Prepare fresh dilutions of histamine (or other agonists) and this compound for each experiment. Ensure accurate pipetting.

    • Incubation Times: Adhere strictly to the specified incubation times for both the antagonist (this compound) and the agonist.

    • Detection Reagents: Check the expiration dates and proper storage of all detection reagents (e.g., for cAMP assays).

  • Data Analysis:

    • Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure that your data points cover a full dose-response range.

Question: We suspect a drug-drug interaction is affecting our this compound experiment. How can we investigate this?

Answer: this compound is a cimetidine (B194882) derivative, and cimetidine is a known inhibitor of several cytochrome P450 (CYP) enzymes.[1][2] This is a critical factor to consider when designing experiments involving other compounds.

  • In Vitro Investigation:

    • CYP450 Inhibition Assay: Conduct an in vitro assay using human liver microsomes and a cocktail of CYP-specific probe substrates. This will help determine which CYP isoforms are inhibited by this compound and to what extent.

  • In Vivo Considerations:

    • Co-administered Compounds: Be aware of all compounds being administered to your animal models, including anesthetics and analgesics, as they may be metabolized by CYP enzymes.

    • Pharmacokinetic Studies: If a significant interaction is suspected, conduct pharmacokinetic studies to determine if the plasma concentrations of this compound or the co-administered drug are altered.

Data Presentation

The following table summarizes the relative potency of common histamine H2-receptor antagonists. As specific data for this compound is not yet widely available, this provides a comparative context for its expected efficacy.

H2-Receptor AntagonistRelative Potency (Compared to Cimetidine)IC50 (nM) - Radioligand BindingNotes
Cimetidine1x472[3]Known inhibitor of several CYP450 enzymes.[2]
Ranitidine4-10x69[3]Weaker inhibitor of CYP450 compared to cimetidine.
Famotidine20-60x-Does not significantly interact with the CYP450 system.[4]
This compound Data not yet publicly availableData not yet publicly availableAs a cimetidine derivative, potential for CYP450 interaction should be considered.[1]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro cAMP Functional Assay for H2-Receptor Antagonism

This assay measures the ability of this compound to inhibit the histamine-induced production of cyclic AMP (cAMP) in cells expressing the human histamine H2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, pH 7.4)

  • Histamine (agonist)

  • This compound (test antagonist)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Preparation: Culture the H2 receptor-expressing cells to approximately 80% confluency. Harvest the cells and resuspend them in the assay buffer to a final concentration of 1 x 10^5 cells/mL.

  • Antagonist Incubation: Add varying concentrations of this compound to the wells of a 384-well plate. Add the cell suspension to the wells and incubate for 10 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically at its EC80) to the wells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis: Generate a dose-response curve for this compound and calculate the IC50 value.

In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)

This protocol is designed to assess the inhibitory effect of this compound on gastric acid secretion in an anesthetized rat model.[5]

Materials:

  • Male Wistar rats (200-250g)

  • Urethane (anesthetic)

  • Saline solution (0.9% NaCl)

  • Histamine or Bethanechol (B1168659) (secretagogues)

  • This compound

  • pH meter and titration equipment

Procedure:

  • Animal Preparation: Fast the rats for 18-24 hours with free access to water. Anesthetize the rats with urethane.

  • Surgical Procedure: Perform a tracheotomy to ensure a clear airway. Ligate the pylorus to prevent gastric emptying. Insert a cannula into the forestomach for gastric lavage and sample collection.

  • Basal Acid Secretion: Gently wash the stomach with warm saline until the washings are clear. Collect the gastric juice for a basal period (e.g., 30 minutes).

  • Drug Administration: Administer this compound (or vehicle control) intravenously or intraperitoneally.

  • Stimulated Acid Secretion: After a set period, administer a secretagogue such as histamine or bethanechol to stimulate gastric acid secretion.

  • Sample Collection and Analysis: Collect gastric juice samples at regular intervals (e.g., every 15-30 minutes) for a defined period. Measure the volume of each sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output (μEq/time) for each collection period and compare the results between the this compound-treated and control groups.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Secretion

G cluster_lumen Gastric Lumen cluster_parietal Parietal Cell cluster_ecl ECL Cell ProtonPump H+/K+ ATPase (Proton Pump) H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PKA->ProtonPump activates Histamine Histamine Histamine->H2R binds to This compound This compound This compound->H2R blocks Gastrin Gastrin Gastrin->Histamine stimulates release ACh Acetylcholine ACh->Histamine stimulates release

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for In Vitro cAMP Assay

G A 1. Prepare H2R-expressing cell suspension B 2. Add this compound (various concentrations) A->B C 3. Incubate for 10 min at 37°C B->C D 4. Add Histamine (fixed concentration) C->D E 5. Incubate for 30 min at RT D->E F 6. Lyse cells and add cAMP detection reagents E->F G 7. Measure signal (e.g., HTRF, ELISA) F->G H 8. Analyze data and calculate IC50 G->H

Caption: Step-by-step workflow for determining the IC50 of this compound using an in vitro cAMP assay.

Troubleshooting Logic for Inconsistent In Vivo Results

G Start Inconsistent In Vivo Results AnimalFactors Review Animal Factors Start->AnimalFactors ProcedureFactors Review Experimental Procedure Start->ProcedureFactors DrugFactors Review Drug-Related Factors Start->DrugFactors Species Consistent Species/Strain? AnimalFactors->Species Diet Standardized Diet/Fasting? AnimalFactors->Diet Time Consistent Time of Day? AnimalFactors->Time Formulation Consistent Drug Formulation? ProcedureFactors->Formulation Anesthesia Standardized Anesthesia? ProcedureFactors->Anesthesia Surgery Consistent Surgical Technique? ProcedureFactors->Surgery Storage Proper Drug Storage? DrugFactors->Storage Purity Verified Batch Purity? DrugFactors->Purity

Caption: A logical troubleshooting workflow for addressing variability in in vivo this compound experiments.

References

Technical Support Center: Enhancing the Purity of Synthesized Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Donetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the purity of your synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

A1: Impurities in synthesized this compound can originate from various sources throughout the synthetic process. They can be broadly categorized as:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials for the pyrimidinone core and the furan-containing side chain.

  • Intermediates: The multi-step synthesis of this compound can result in the presence of unreacted intermediates.

  • Byproducts of Side Reactions: Side reactions, such as dimerization of intermediates or reaction of intermediates with residual reagents, can generate structurally related impurities.

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and work-up procedures can also be present in the crude product.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for quantifying the purity of this compound and detecting impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid or formic acid) is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and for identifying and quantifying impurities, especially when authentic standards for the impurities are not available.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment.

Q3: What are the primary methods for purifying crude this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. The most effective techniques for purifying this compound are:

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product. The selection of an appropriate solvent or solvent system is crucial for successful recrystallization.

  • Column Chromatography: Flash column chromatography using silica (B1680970) gel or alumina (B75360) is a versatile technique for separating this compound from a wide range of impurities, especially those with different polarities.

  • Acid-Base Extraction: Given the presence of basic nitrogen atoms in the this compound structure, acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Work-up

Symptoms:

  • HPLC analysis of the crude product shows multiple impurity peaks.

  • The isolated product is an oil or a non-crystalline solid.

  • The color of the product is darker than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete reaction.Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.
Suboptimal work-up procedure.An initial acid-base extraction can be beneficial. Dissolve the crude product in an organic solvent like dichloromethane (B109758) and wash with a dilute acid (e.g., 1M HCl) to extract this compound into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the pure this compound back into an organic solvent.
Presence of highly polar or non-polar impurities.Employ column chromatography. A step-gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) can effectively separate a wide range of impurities.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • An impurity peak in the HPLC chromatogram remains significant even after initial purification attempts.

  • The impurity has a similar retention time to this compound.

Possible Causes and Solutions:

Purification Technique Optimization Strategy Expected Purity Improvement
Recrystallization If a single solvent is not effective, try a two-solvent system. Dissolve the crude product in a "good" solvent (e.g., DMF or DMSO) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until the solution becomes turbid. Allow it to cool slowly to form crystals.5-10%
Column Chromatography Optimize the mobile phase for better separation. Use TLC to screen different solvent systems. A shallow gradient or isocratic elution with the optimal solvent system can improve resolution. If using silica gel, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can reduce tailing of the basic this compound peak.10-20%
Preparative HPLC For high-purity requirements and difficult separations, preparative HPLC is the most powerful technique.>20%

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Solvent system (e.g., Dimethylformamide (DMF) and water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of DMF to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • While the solution is still hot, slowly add deionized water dropwise until the solution becomes faintly turbid.

  • If the solution becomes too cloudy, add a few drops of hot DMF to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 1:1 DMF/water, followed by a wash with cold water.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from various impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Dichloromethane (DCM) and Methanol (B129727) (MeOH))

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).

  • Column Packing: Pour the slurry into the column and allow it to pack evenly. Let the excess solvent drain until it reaches the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-load. Evaporate the solvent from the dry-load silica.

  • Loading the Column: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent (100% DCM).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_purification crude Crude this compound analysis1 Purity Analysis (HPLC, LC-MS) crude->analysis1 decision1 Purity > 95%? analysis1->decision1 pure Pure this compound decision1->pure Yes purification Purification decision1->purification No recrystallization Recrystallization column_chrom Column Chromatography analysis2 Purity Analysis (HPLC) recrystallization->analysis2 column_chrom->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->column_chrom No, try another method final_product Final Product decision2->final_product Yes

Caption: General workflow for the purification and analysis of synthesized this compound.

troubleshooting_guide start Low Purity of Crude this compound check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_reaction workup Optimize Work-up (e.g., Acid-Base Extraction) complete->workup column Perform Column Chromatography workup->column recrystallize Perform Recrystallization column->recrystallize purity_check Assess Purity (HPLC) recrystallize->purity_check pass Purity Acceptable purity_check->pass Yes fail Purity Unacceptable purity_check->fail No prep_hplc Consider Preparative HPLC fail->prep_hplc

Caption: Troubleshooting decision tree for enhancing the purity of this compound.

selecting appropriate controls for Donetidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Donetidine. We will focus on the critical aspect of selecting and implementing appropriate controls to ensure the validity and reproducibility of your experimental findings. For the purpose of this guide, we will assume this compound acts as a competitive antagonist to the Histamine H2 receptor.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls I need for an in vitro experiment with this compound?

A1: For any experiment involving this compound, you should include three fundamental types of controls:

  • Negative Control (Vehicle Control): This consists of cells or tissue treated with the same solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration. This control accounts for any effects the vehicle itself might have on the system.

  • Positive Control (Agonist): This involves treating the cells with a known agonist of the target receptor to ensure the experimental system is responsive. For the H2 receptor, Histamine or a specific H2 agonist like Amthamine would be appropriate.

  • Competitive Control (Agonist + this compound): This group is treated with both the agonist (e.g., Histamine) and this compound. This is crucial to demonstrate that this compound specifically blocks the effect of the agonist, which is its proposed mechanism of action.

Q2: How do I interpret the results from my main experimental groups in the context of these controls?

A2: The interpretation of your results is entirely dependent on the outcomes of your controls. The expected outcomes for a successful experiment are summarized in the table below, using a hypothetical cAMP assay as an example, where H2 receptor activation increases cAMP levels.

Table 1: Expected Outcomes in a cAMP Assay for this compound

Experimental Group Treatment Expected cAMP Level (relative to Untreated) Purpose
UntreatedNo treatmentBaselineEstablishes the basal activity of the pathway.
Negative ControlVehicle (e.g., 0.1% DMSO)Baseline (no significant change)Ensures the solvent for this compound has no effect.
Positive ControlHistamine (Agonist)High (e.g., 500-1000% of baseline)Confirms the H2 receptor signaling pathway is active.
ExperimentalThis compound aloneBaseline (no significant change)Shows this compound has no agonist activity on its own.
Competitive ControlHistamine + this compoundNear Baseline (significantly reduced vs. Histamine alone)Demonstrates this compound's antagonistic effect.

Q3: Should I include an off-target control?

A3: Yes, especially during the later stages of drug development. An off-target control helps to demonstrate the specificity of this compound. This could involve using a cell line that does not express the H2 receptor or using an agonist for a different receptor to show that this compound does not interfere with other signaling pathways.

Troubleshooting Guide

Problem 1: My positive control (Histamine) shows no effect.

Possible Cause & Solution:

  • Cell Viability: Your cells may not be healthy. Perform a viability assay (e.g., Trypan Blue or MTT assay) to confirm cell health.

  • Receptor Expression: The cells may have low or no expression of the H2 receptor. Verify H2 receptor expression using qPCR or Western Blot.

  • Agonist Degradation: Your Histamine stock may have degraded. Use a fresh, validated stock of the agonist.

  • Assay Malfunction: The assay itself (e.g., cAMP kit) might be faulty. Run the assay with a known positive control for the kit, if available.

Problem 2: The "this compound alone" group shows a decrease in the measured signal (e.g., cAMP).

Possible Cause & Solution:

  • Inverse Agonism: this compound might not be a neutral antagonist but an inverse agonist, meaning it reduces the basal or constitutive activity of the receptor. This is a real and important pharmacological property.

  • Cell Toxicity: At the concentration used, this compound might be causing cell death, leading to a general decrease in cellular activity. Perform a dose-response curve for cytotoxicity to identify a non-toxic working concentration.

The logical relationship between these essential controls is illustrated in the diagram below.

G Diagram 1: Logic of Experimental Controls A Start Experiment B Untreated Cells (Baseline) A->B C Vehicle Control (Negative Control) A->C D Agonist Treatment (Positive Control) A->D E This compound Treatment (Test for Agonism) A->E F Agonist + this compound (Test for Antagonism) A->F G Interpret Results B->G C->G D->G E->G F->G

Caption: Logical flow of essential experimental and control groups.

Detailed Experimental Protocol: cAMP Measurement Assay

This protocol describes a competitive inhibition assay to measure this compound's effect on Histamine-induced cAMP production in HEK293 cells stably expressing the human H2 receptor.

Materials:

  • HEK293-H2R cells

  • DMEM with 10% FBS

  • This compound (10 mM stock in DMSO)

  • Histamine (10 mM stock in water)

  • IBMX (100 mM stock in DMSO, a phosphodiesterase inhibitor)

  • cAMP Assay Kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293-H2R cells in a 96-well plate at a density of 20,000 cells/well. Allow them to adhere overnight.

  • Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4 hours.

  • Pre-treatment (Inhibition):

    • Prepare dilutions of this compound in serum-free medium.

    • Add the this compound dilutions to the appropriate wells. For the "Vehicle" and "Histamine only" wells, add the same final concentration of DMSO.

    • Incubate for 30 minutes at 37°C.

  • Stimulation:

    • Prepare a solution of Histamine and IBMX in serum-free medium. The final concentration of Histamine should be its EC80 (the concentration that gives 80% of the maximal response), and IBMX should be at 1 mM.

    • Add this stimulation mix to all wells except the "Untreated" and "Vehicle" controls.

    • Incubate for 15 minutes at 37°C.

  • Lysis and Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the positive control (Histamine alone).

    • Plot the dose-response curve for this compound and calculate the IC50 value.

The workflow for this protocol is visualized below.

G Diagram 2: Workflow for a Competitive cAMP Assay A Seed Cells (Day 1) B Starve Cells (Day 2, 4h) A->B C Pre-treat with this compound or Vehicle (30 min) B->C D Stimulate with Histamine + IBMX (15 min) C->D E Lyse Cells D->E F Detect cAMP Signal E->F G Data Analysis (IC50 Calculation) F->G

Caption: Step-by-step experimental workflow for this compound testing.

Signaling Pathway

This compound is hypothesized to act as a competitive antagonist at the Histamine H2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates this proposed mechanism.

G Diagram 3: Hypothesized this compound Signaling Pathway cluster_membrane Cell Membrane H2R H2 Receptor Gs Gs-protein H2R->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: this compound blocks Histamine binding to the H2 receptor.

Validation & Comparative

A Comparative Guide to Donetidine and Cimetidine in H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of donetidine (B1239098) and cimetidine (B194882), two histamine (B1213489) H2 receptor antagonists. While both compounds share a common mechanistic class, a significant disparity exists in the publicly available data for each. Cimetidine, a foundational drug in this class, has been extensively studied and characterized. In contrast, this compound, a derivative of cimetidine, has limited information in the public domain regarding its specific performance and experimental evaluation.

This guide will therefore provide a comprehensive overview of cimetidine's properties as a benchmark for H2 receptor antagonists, alongside the available structural and classification information for this compound. The experimental protocols detailed herein are standard methodologies employed in the evaluation of H2 receptor antagonists and can be applied to the study of novel compounds like this compound.

Chemical Structures

A fundamental point of comparison between this compound and cimetidine is their molecular structure.

This compound [1]

  • IUPAC Name: 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(2-oxo-1H-pyridin-4-yl)methyl]-1H-pyrimidin-6-one

  • Molecular Formula: C₂₀H₂₅N₅O₃S

Cimetidine [2][3]

  • IUPAC Name: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine

  • Molecular Formula: C₁₀H₁₆N₆S

This compound is classified as a cimetidine derivative.[4]

Performance Data: H2 Receptor Antagonism

ParameterCimetidineThis compound
Mechanism of Action Competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[5][6]Presumed competitive antagonist at the histamine H2 receptor.
Potency vs. other H2RAs Less potent than other H2-receptor antagonists such as famotidine (B1672045) and ranitidine.[7] Famotidine is approximately 40 times more potent than cimetidine on a weight basis.No publicly available data.
Inhibition of Gastric Acid Secretion Effectively inhibits basal and stimulated gastric acid secretion.[5][6]No publicly available data.
Drug Interactions Potent inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4), leading to numerous potential drug interactions.[8]No publicly available data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize H2 receptor antagonists like this compound and cimetidine.

Radioligand Binding Assay for H2 Receptor Affinity

Objective: To determine the binding affinity of the test compounds (this compound and cimetidine) to the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H2 receptor (e.g., CHO or HEK293 cells).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) and varying concentrations of the unlabeled test compound.

  • Incubation and Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the test compound, which is a measure of its binding affinity.

In Vitro Assay of Histamine-Stimulated Adenylate Cyclase Activity

Objective: To assess the functional antagonist activity of the compounds by measuring their ability to inhibit histamine-stimulated cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Cells expressing H2 receptors are cultured and prepared for the assay.

  • Stimulation and Inhibition: The cells are pre-incubated with various concentrations of the antagonist (this compound or cimetidine) followed by stimulation with a fixed concentration of histamine.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other sensitive detection methods.

  • Data Analysis: The concentration-response curves for the antagonist are plotted to determine its IC₅₀ value (the concentration that inhibits 50% of the maximal histamine response).

In Vivo Measurement of Gastric Acid Secretion in a Perfused Stomach Model (Rat)

Objective: To evaluate the in vivo efficacy of the compounds in inhibiting gastric acid secretion.

Methodology:

  • Animal Preparation: Anesthetized rats are surgically prepared with a gastric fistula to allow for perfusion of the stomach.

  • Perfusion: The stomach is continuously perfused with a saline solution at a constant rate.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by intravenous infusion of histamine or pentagastrin.

  • Compound Administration: The test compound (this compound or cimetidine) is administered intravenously or orally.

  • Sample Collection and Analysis: The perfusate is collected at regular intervals, and the acid content is determined by titration with a standardized base.

  • Data Analysis: The percentage inhibition of gastric acid secretion by the test compound is calculated relative to the stimulated baseline.

Visualizations

Histamine H2 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway initiated by the activation of the histamine H2 receptor, which is antagonized by compounds like cimetidine and this compound.

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_alpha_s Gαs H2R->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Promotes Antagonist Cimetidine / This compound Antagonist->H2R Blocks Experimental_Workflow Start Compound Library Assay1 Primary Screen: H2 Receptor Binding Assay Start->Assay1 Decision1 High Affinity? Assay1->Decision1 Assay2 Secondary Screen: Functional Assay (cAMP) Decision1->Assay2 Yes Discard1 Discard Decision1->Discard1 No Decision2 Potent Antagonist? Assay2->Decision2 Assay3 In Vivo Efficacy: Gastric Acid Secretion Model Decision2->Assay3 Yes Discard2 Discard Decision2->Discard2 No Decision3 Effective in Vivo? Assay3->Decision3 Lead Lead Compound Decision3->Lead Yes Discard3 Discard Decision3->Discard3 No

References

Head-to-Head Comparison: Donetidine and Famotidine in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Donetidine and famotidine (B1672045), two histamine (B1213489) H2-receptor antagonists. While both compounds share a common mechanism of action by blocking the histamine H2 receptor to reduce gastric acid secretion, a significant disparity exists in the publicly available data for each. Famotidine is a well-established and extensively studied therapeutic agent with a wealth of clinical and preclinical data. In contrast, information regarding this compound is sparse, limiting a direct, quantitative comparison.

This guide will present the available information for both molecules, highlighting the areas where data for this compound is lacking.

Mechanism of Action

Both this compound and famotidine are classified as histamine H2-receptor antagonists.[1][2] They competitively inhibit the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action interrupts the signaling pathway that leads to the secretion of gastric acid.

Signaling Pathway of Histamine H2 Receptor Antagonism

G Mechanism of Histamine H2-Receptor Antagonists cluster_antagonist H2-Receptor Antagonists Histamine Histamine H2R Histamine H2 Receptor (Parietal Cell) Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_ion H+ (Acid) ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen This compound This compound This compound->H2R Blocks Famotidine Famotidine Famotidine->H2R Blocks

Caption: Signaling pathway of gastric acid secretion and its inhibition by H2-receptor antagonists.

Chemical Structure

A key difference between the two molecules lies in their chemical structures.

CompoundChemical Structure
This compound 2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)amino)-5-((4-(1,2-dihydro-2-oxopyridinyl))methyl)pyrimidin-4(1H)-one
Famotidine 3-(((2-((diaminomethylene)amino)-4-thiazolyl)methyl)thio)-N'-(aminosulfonyl)propanimidamide

Quantitative Data Comparison

A direct quantitative comparison of efficacy and potency between this compound and famotidine is not possible due to the lack of available data for this compound. The following tables summarize the known pharmacological data for famotidine.

Table 1: Pharmacodynamic Properties of Famotidine
ParameterValueReference
Potency vs. Cimetidine 20-60 times more potentN/A
Potency vs. Ranitidine 3-20 times more potentN/A
Receptor Selectivity Highly selective for H2 receptorsN/A
Inhibition of Basal Acid Output (20mg) ~94% for 10 hoursN/A
Inhibition of Nocturnal Acid Secretion Effective at reducing nocturnal acidN/A
Table 2: Pharmacokinetic Properties of Famotidine
ParameterValueReference
Bioavailability 40-45%N/A
Time to Peak Plasma Concentration 1-3 hoursN/A
Elimination Half-life 2.5-3.5 hoursN/A
Protein Binding 15-20%N/A
Metabolism Minimal first-pass metabolismN/A
Excretion Primarily renal (65-70%)N/A

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. Below are generalized protocols for key experiments used to characterize H2-receptor antagonists like famotidine.

Protocol 1: Histamine-Stimulated Gastric Acid Secretion in a Perfused Rat Stomach Model

Objective: To determine the in vivo potency and duration of action of an H2-receptor antagonist in inhibiting histamine-stimulated gastric acid secretion.

Methodology:

  • Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water. Anesthesia is induced with urethane (B1682113) (1.25 g/kg, i.p.).

  • Surgical Procedure: The stomach is exposed via a midline incision. The esophagus is ligated at the cardiac sphincter, and a double-lumen cannula is inserted through the pylorus. The stomach is continuously perfused with saline (37°C) at a rate of 1 ml/min.

  • Acid Secretion Measurement: The perfusate is collected every 15 minutes, and the acidity is determined by titration with 0.01 N NaOH to a pH of 7.0 using an autotitrator.

  • Experimental Design:

    • A basal acid secretion period is established for 60 minutes.

    • Histamine (e.g., 40 µg/kg/h) is continuously infused intravenously to stimulate acid secretion.

    • Once a stable plateau of acid secretion is reached, the test compound (e.g., famotidine or this compound) or vehicle is administered intravenously or intraduodenally at various doses.

    • Acid secretion is monitored for several hours to determine the magnitude and duration of inhibition.

  • Data Analysis: The percentage inhibition of acid secretion is calculated for each dose, and an IC50 (half-maximal inhibitory concentration) is determined.

Protocol 2: H2-Receptor Binding Assay

Objective: To determine the in vitro affinity of a compound for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Gastric mucosal membranes are prepared from guinea pigs or a cell line expressing the human H2 receptor. The tissue is homogenized in a buffer and centrifuged to isolate the membrane fraction.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled H2-receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the unlabeled test compound (e.g., famotidine or this compound).

  • Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled H2 antagonist) from total binding. The inhibition of radioligand binding by the test compound is used to calculate the Ki (inhibitory constant), which reflects the affinity of the compound for the receptor.

Experimental Workflow for H2-Receptor Antagonist Characterization

G Experimental Workflow for H2-Receptor Antagonist Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials ReceptorBinding H2-Receptor Binding Assay (Determine Ki) CellBased Cell-Based Functional Assays (e.g., cAMP accumulation) ReceptorBinding->CellBased Confirm Functional Antagonism AcidSecretion Gastric Acid Secretion Models (e.g., Perfused Rat Stomach) CellBased->AcidSecretion Validate In Vivo Efficacy Pharmacokinetics Pharmacokinetic Studies (ADME) AcidSecretion->Pharmacokinetics Correlate PK/PD Phase1 Phase I (Safety & Tolerability) Pharmacokinetics->Phase1 Inform Human Dosing Phase2 Phase II (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety) Phase2->Phase3

Caption: A typical workflow for the preclinical and clinical development of an H2-receptor antagonist.

Conclusion

Famotidine is a potent and well-characterized histamine H2-receptor antagonist with a proven clinical track record in the management of acid-related gastrointestinal disorders. Its pharmacological profile, including high potency and selectivity, is extensively documented.

This compound, while identified as a histamine H2-receptor antagonist, remains an investigational compound with a notable lack of publicly available data. Without access to preclinical and clinical studies detailing its efficacy, potency, and safety, a meaningful head-to-head comparison with famotidine is not feasible at this time. Further research and publication of data are necessary to fully understand the therapeutic potential of this compound and its place relative to established H2-receptor antagonists like famotidine. Researchers and drug development professionals are encouraged to consult proprietary databases and future publications for emerging information on this compound.

References

Unveiling Donetidine: A Comparative Analysis of its H2-Receptor Antagonist Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Donetidine's mechanism of action with other histamine (B1213489) H2-receptor antagonists. This analysis is supported by available experimental data and detailed methodologies for key validation assays.

This compound is a histamine H2-receptor antagonist, a class of drugs that block the action of histamine on parietal cells in the stomach, thereby reducing gastric acid secretion.[1] Its therapeutic potential lies in the management of acid-related gastrointestinal disorders. This guide delves into the specifics of its mechanism, benchmarked against established H2-receptor antagonists such as cimetidine, ranitidine, and famotidine.

Comparative Analysis of H2-Receptor Antagonists

DrugChemical ClassRelative Potency (approx.)
This compound Pyrimidone[2]Data not available
Cimetidine Imidazole1x
Ranitidine Furan4-10x that of Cimetidine
Famotidine Guanidinothiazole20-60x that of Cimetidine; 3-20x that of Ranitidine

Table 1: Comparative overview of H2-receptor antagonists. The relative potency is a general estimation based on various studies and can vary depending on the experimental model.

Validating the Mechanism of Action: Experimental Protocols

The validation of this compound's mechanism as a histamine H2-receptor antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed in such studies.

In Vitro Validation: Histamine H2-Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H2-receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2-receptor (e.g., guinea pig gastric mucosa or transfected cell lines).

  • Radioligand Binding: A radiolabeled H2-receptor antagonist (e.g., [³H]-tiotidine) is incubated with the prepared membranes in the presence of varying concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Validation: Inhibition of Histamine-Stimulated Gastric Acid Secretion

Objective: To assess the potency and efficacy of this compound in inhibiting gastric acid secretion in a living organism.

Methodology:

  • Animal Model: A common model is the pylorus-ligated rat or the conscious gastric fistula dog.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

  • Drug Administration: this compound is administered intravenously or orally at various doses.

  • Gastric Juice Collection: Gastric juice samples are collected at regular intervals.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base.

  • Data Analysis: The percentage inhibition of gastric acid secretion is calculated for each dose of this compound. The dose that produces 50% inhibition (ED50) is then determined.

Signaling Pathway and Experimental Workflow

The mechanism of action of H2-receptor antagonists like this compound involves the blockade of the histamine H2-receptor, which is a G-protein coupled receptor (GPCR). This interruption of the signaling cascade leads to a reduction in gastric acid production.

Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes This compound This compound This compound->H2R Blocks

Caption: Histamine H2-Receptor Signaling Pathway and this compound's Point of Action.

The experimental workflow to validate the mechanism of action of an H2-receptor antagonist like this compound follows a logical progression from in vitro to in vivo studies.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Clinical Trials Receptor_Binding Receptor Binding Assays (Determine Affinity - Ki) Cell_Based_Assays Cell-Based Functional Assays (Measure cAMP production) Receptor_Binding->Cell_Based_Assays Animal_Models Animal Models of Gastric Acid Secretion (Determine Potency - ED50) Cell_Based_Assays->Animal_Models Pharmacokinetics Pharmacokinetic Studies (ADME Profile) Animal_Models->Pharmacokinetics Phase_I Phase I (Safety & Tolerability) Pharmacokinetics->Phase_I Phase_II_III Phase II & III (Efficacy & Dosing) Phase_I->Phase_II_III

Caption: Experimental Workflow for Validating an H2-Receptor Antagonist.

Logical Comparison of H2-Receptor Antagonists

The selection of an H2-receptor antagonist for therapeutic use or further development often involves a logical comparison based on several key parameters.

cluster_0 Key Parameters cluster_1 Comparative Assessment Potency Potency (pA2 / ED50) This compound This compound Potency->this compound Cimetidine Cimetidine Potency->Cimetidine Ranitidine Ranitidine Potency->Ranitidine Famotidine Famotidine Potency->Famotidine Selectivity Selectivity (vs. H1, H3, H4 receptors) Selectivity->this compound Selectivity->Cimetidine Selectivity->Ranitidine Selectivity->Famotidine Pharmacokinetics Pharmacokinetics (ADME) Pharmacokinetics->this compound Pharmacokinetics->Cimetidine Pharmacokinetics->Ranitidine Pharmacokinetics->Famotidine Side_Effects Side Effect Profile Side_Effects->this compound Side_Effects->Cimetidine Side_Effects->Ranitidine Side_Effects->Famotidine

Caption: Logical Framework for Comparing H2-Receptor Antagonists.

References

Navigating Histamine's Complex Network: A Comparative Selectivity Guide to H1, H3, and H4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and histamine (B1213489) receptor subtypes is paramount for designing targeted and effective therapeutics. This guide provides a comparative analysis of the selectivity profile of various compounds against the H1, H3, and H4 histamine receptors, with a notable focus on the available data for Donetidine and other key reference ligands.

Comparative Selectivity Profile

The following table summarizes the binding affinities (Ki, in nM) of several key histamine receptor ligands for the human H1, H3, and H4 receptors. A lower Ki value indicates a higher binding affinity. This data, compiled from various preclinical studies, offers a snapshot of the selectivity landscape for these compounds.

CompoundReceptor SubtypeBinding Affinity (Ki) in nMPredominant Activity
This compound H1Data not availableH2 Antagonist
H3Data not available
H4Data not available
Mepyramine H1~1-5H1 Antagonist/Inverse Agonist
H3>10,000
H4>10,000
Thioperamide H1>1,000H3/H4 Antagonist/Inverse Agonist
H3~2-5
H4~5-30
Clobenpropit H1>1,000H3/H4 Ligand
H3~0.4-5.7
H4~5-42
4-Methylhistamine H1>10,000H4 Agonist
H3>10,000
H4~7-50
JNJ 7777120 H1>1,000H4 Antagonist
H3>1,000
H4~2-10

Deciphering Receptor Selectivity: The Experimental Approach

The determination of a compound's binding affinity for different receptor subtypes is a cornerstone of pharmacological profiling. Radioligand binding assays are the gold standard for quantifying these interactions.

General Protocol for Radioligand Binding Assay:
  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are genetically engineered to stably express a high level of the human histamine receptor of interest (H1, H3, or H4).

    • These cells are cultured in appropriate media until they reach a suitable density.

    • The cells are then harvested, and the cell membranes are isolated through a process of homogenization and centrifugation. This results in a membrane preparation enriched with the target receptor.

  • Competitive Binding Assay:

    • The prepared cell membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the receptor and is tagged with a radioactive isotope).

      • For H1 receptors , [³H]mepyramine is a commonly used radioligand.

      • For H3 receptors , [³H]Nα-methylhistamine is often employed.

      • For H4 receptors , [³H]histamine or a selective antagonist like [³H]JNJ 7777120 can be used.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator) are added to the incubation mixture.

    • The test compound competes with the radioligand for binding to the receptor.

  • Detection and Data Analysis:

    • After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response G Histamine Histamine H3R_H4R H3 / H4 Receptor Histamine->H3R_H4R Gio Gi/o H3R_H4R->Gio AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Response Modulation of Neurotransmitter Release (H3) Immune Response (H4) cAMP->Response

comparative pharmacokinetics of Donetidine and other H2 blockers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of common H2 receptor antagonists. Please note: initial searches for "Donetidine" did not yield information on a specific H2 blocker by this name. This guide therefore focuses on a comparison of the well-established H2 blockers: cimetidine, famotidine, and nizatidine.

This guide provides a comprehensive comparison of the pharmacokinetic properties of three key histamine (B1213489) H2 receptor antagonists: cimetidine, famotidine, and nizatidine. The data presented is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion profiles of these widely used therapeutic agents.

Data Presentation: Pharmacokinetic Parameters of H2 Blockers

The following table summarizes the key pharmacokinetic parameters for cimetidine, famotidine, and nizatidine, facilitating a clear comparison of their profiles.

Pharmacokinetic ParameterCimetidineFamotidineNizatidine
Bioavailability 60-70%40-45%>90%
Time to Peak Plasma Concentration (Tmax) 45-90 minutes[1]1-3 hours0.5-3 hours[1]
Plasma Protein Binding 15-20%15-20%[1]~35%
Elimination Half-Life (t½) 2 hours2.5-3.5 hours[1]1-2 hours[1]
Metabolism Hepatic (Cytochrome P450)[1][2]MinimalMinimal
Primary Route of Excretion Renal[3]Renal (65-70%)[1]Renal (>90% in urine)[1]

Experimental Protocols

The pharmacokinetic data presented in this guide are typically derived from clinical trials involving healthy human volunteers or patient populations. A general methodology for a pharmacokinetic study of an H2 blocker is outlined below.

Typical Phase I Pharmacokinetic Study Protocol:

  • Study Design: An open-label, randomized, crossover study is often employed.

  • Subjects: A cohort of healthy adult volunteers, typically male and female, are recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.

  • Drug Administration: Subjects receive a single oral dose of the H2 blocker (e.g., cimetidine, famotidine, or nizatidine) after an overnight fast. In crossover designs, each subject receives each drug in a randomized sequence, with a washout period between each administration phase.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Urine samples are also collected over specified intervals.

  • Bioanalysis: Plasma and urine concentrations of the parent drug and any major metabolites are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t½ (Elimination Half-Life): The time it takes for the plasma concentration of the drug to decrease by half.

    • CL/F (Apparent Total Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters between the different H2 blockers.

Visualizing Key Pathways and Processes

To further illustrate the mechanisms and experimental workflows related to H2 blockers, the following diagrams are provided in the DOT language for Graphviz.

H2_Blocker_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Histamine Histamine H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates H2_Blocker H2 Blocker (e.g., Cimetidine, Famotidine) H2_Blocker->H2_Receptor Competitively Blocks cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Proton_Pump Proton Pump (H+/K+ ATPase) cAMP->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Increases Pharmacokinetic_Study_Workflow Start Study Initiation Screening Subject Screening & Enrollment Start->Screening Dosing Drug Administration (Single Oral Dose) Screening->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Analysis Bioanalysis (HPLC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Stats Statistical Analysis & Comparison PK_Analysis->Stats Report Final Report Generation Stats->Report

References

A Comparative Guide to the In Vivo Efficacy of H2 Receptor Antagonists and Proton Pump Inhibitors in Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial topic of comparison was Donetidine, a thorough literature search did not yield sufficient in vivo efficacy data or direct comparative studies with proton pump inhibitors (PPIs) to provide a comprehensive analysis. Therefore, this guide provides a comparison of the broader class of Histamine (B1213489) H2 Receptor Antagonists (H2RAs), to which this compound belongs, and Proton Pump Inhibitors (PPIs). This comparison is based on extensive data available for well-established H2RAs such as Ranitidine (B14927) and Cimetidine.

Executive Summary

This guide offers a detailed comparison of the in vivo efficacy of two major classes of gastric acid suppressants: Histamine H2 Receptor Antagonists (H2RAs) and Proton Pump Inhibitors (PPIs). While both drug classes are effective in reducing gastric acid secretion and promoting the healing of acid-related disorders, they differ significantly in their mechanism of action, potency, and duration of effect. PPIs, as a class, have demonstrated superior efficacy in acid suppression and healing rates of peptic ulcers and erosive esophagitis compared to H2RAs.[1][2] This document provides a comprehensive overview of their mechanisms, comparative in vivo data, and relevant experimental protocols to inform preclinical and clinical research.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between H2RAs and PPIs lies in their point of intervention in the gastric acid secretion pathway within the parietal cells of the stomach.

Histamine H2 Receptor Antagonists (H2RAs): H2RAs, such as ranitidine and cimetidine, act as competitive antagonists of histamine at the H2 receptors on the basolateral membrane of parietal cells.[3][4] By blocking the binding of histamine, they reduce the production of intracellular cyclic AMP (cAMP), a key second messenger that activates the proton pump (H+/K+ ATPase).[3] This action primarily suppresses basal and nocturnal acid secretion.[5]

Proton Pump Inhibitors (PPIs): PPIs, including omeprazole (B731) and lansoprazole, are prodrugs that are activated in the acidic environment of the parietal cell's secretory canaliculi.[6][7] The activated form then covalently binds to and irreversibly inhibits the H+/K+ ATPase enzyme, the final step in the gastric acid secretion pathway.[7][8] This irreversible inhibition blocks acid secretion stimulated by all known secretagogues, including histamine, gastrin, and acetylcholine.[9][10]

G cluster_stimuli Stimulatory Signals cluster_parietal_cell Parietal Cell cluster_downstream Intracellular Signaling cluster_lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca2+ M3R->Ca2 CCK2R->Ca2 ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump Activation Ca2->ProtonPump Activation H_ion H+ (Acid) ProtonPump->H_ion Secretion H2RA H2 Receptor Antagonists H2RA->H2R Blockade PPI Proton Pump Inhibitors PPI->ProtonPump Irreversible Inhibition

Fig. 1: Signaling Pathways of Gastric Acid Secretion

Comparative In Vivo Efficacy

Numerous in vivo studies, in both animal models and human clinical trials, have consistently demonstrated the superior efficacy of PPIs over H2RAs in controlling gastric acid and healing acid-related mucosal damage.

Gastric Acid Suppression

PPIs provide a more profound and sustained suppression of gastric acid compared to H2RAs.

ParameterH2 Receptor Antagonists (Ranitidine/Cimetidine)Proton Pump Inhibitors (Omeprazole/Lansoprazole)Reference(s)
Median 24-h Gastric pH 3.59 (Ranitidine 150 mg QID)4.02 (Omeprazole 20 mg QD), 4.53 (Lansoprazole 30 mg QD)[11]
% Time Gastric pH > 4.0 38% (Ranitidine 150 mg QID)51% (Omeprazole 20 mg QD), 63% (Lansoprazole 30 mg QD)[11]
Inhibition of Stimulated Acid Secretion ~68% (bolus administration)80-100% (6h post-dose), 50-80% (24h post-dose)[5][12]
Onset of Action ~60 minutesSlower, maximal effect after several days[3][13]
Duration of Action 4 to 10 hours24 to 72 hours[3][7]

Note: The values presented are representative and may vary depending on the specific drug, dosage, and experimental conditions.

Ulcer Healing Rates

The enhanced acid suppression by PPIs translates into faster and more complete healing of peptic ulcers.

Ulcer Type & Study DurationH2 Receptor Antagonists (Ranitidine/Cimetidine)Proton Pump Inhibitors (Omeprazole/Lansoprazole)Reference(s)
Duodenal Ulcer (4 weeks) 63% (Ranitidine)79-80% (Omeprazole 20-40 mg)[14]
Gastric Ulcer (4 weeks) 33% higher healing rate with LansoprazoleLansoprazole showed a 33% higher healing rate[15]
Gastric Ulcer (8 weeks) 12% higher healing rate with LansoprazoleLansoprazole showed a 12% higher healing rate[15]
NSAID-associated Ulcers (8 weeks) 63% (Ranitidine)79-80% (Omeprazole)[14]

Experimental Protocols

The in vivo efficacy of anti-ulcer agents is commonly evaluated using various animal models. The pylorus ligation model in rats is a classic method for assessing the antisecretory activity of a compound.

Pylorus Ligation-Induced Ulcer Model in Rats

Objective: To evaluate the antisecretory and anti-ulcer activity of a test compound.

Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, resulting in the development of ulcers in the gastric mucosa.[16]

Procedure:

  • Animal Preparation: Wistar rats (150-200g) are fasted for 24-36 hours with free access to water.[17][18]

  • Drug Administration: Animals are divided into groups: control (vehicle), standard drug (e.g., Ranitidine or Omeprazole), and test compound groups. The drugs are typically administered orally or intraperitoneally 30-60 minutes before the surgical procedure.[17]

  • Surgical Procedure (Pylorus Ligation):

    • Anesthetize the rat (e.g., with ether or a ketamine/xylazine mixture).[17][19]

    • Make a small midline incision in the abdomen below the xiphoid process.

    • Isolate the stomach and ligate the pyloric sphincter with a silk suture, being careful not to obstruct blood flow.[19]

    • Suture the abdominal wall.

  • Post-Surgery: The animals are deprived of food and water for a specified period (e.g., 4-6 hours).[17]

  • Sample Collection and Analysis:

    • Euthanize the animals and dissect the stomach.

    • Collect the gastric contents and measure the volume, pH, and total and free acidity.

    • Open the stomach along the greater curvature and examine the mucosa for ulcers.

    • Calculate the ulcer index based on the number and severity of lesions.

    • Determine the percentage of ulcer inhibition compared to the control group.

G start Start fasting Animal Fasting (24-36 hours) start->fasting end End grouping Random Grouping of Animals fasting->grouping drug_admin Drug Administration (Vehicle, Standard, Test Compound) grouping->drug_admin anesthesia Anesthesia drug_admin->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery post_op Post-Operative Period (4-6 hours) surgery->post_op euthanasia Euthanasia & Stomach Dissection post_op->euthanasia data_collection Gastric Content Collection & Ulcer Scoring euthanasia->data_collection analysis Data Analysis (Ulcer Index, % Inhibition, Acidity) data_collection->analysis analysis->end

Fig. 2: Experimental Workflow for Pylorus Ligation Model

Conclusion

The available in vivo evidence strongly supports the superior efficacy of proton pump inhibitors over histamine H2 receptor antagonists in both gastric acid suppression and the healing of acid-related mucosal lesions.[2][14][15] The irreversible and final-step inhibition of the proton pump by PPIs provides a more potent and sustained antisecretory effect compared to the competitive and reversible blockade of H2 receptors by H2RAs.[3][7][8] This distinction is critical for researchers and drug development professionals in selecting appropriate therapeutic agents and designing preclinical and clinical studies for new chemical entities targeting acid-related disorders. While H2RAs remain a viable option for certain indications, PPIs are generally the preferred choice for conditions requiring robust and prolonged acid suppression.

References

Comparative Analysis of Donetidine and Other H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Statistical and Mechanistic Review for Drug Development Professionals

This guide provides a comprehensive comparative analysis of Donetidine, a potent histamine (B1213489) H2 receptor antagonist, with other established alternatives such as cimetidine (B194882) and ranitidine (B14927). The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look at the available preclinical data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: Histamine H2 Receptor Antagonism

This compound, like other drugs in its class including cimetidine and ranitidine, functions as a competitive antagonist at the histamine H2 receptor. These receptors are primarily located on the basolateral membrane of gastric parietal cells. When stimulated by histamine, H2 receptors activate a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which ultimately stimulates the H+/K+ ATPase proton pump to secrete gastric acid into the stomach lumen. By blocking the histamine H2 receptor, this compound and its counterparts interrupt this signaling pathway, leading to a reduction in gastric acid secretion. This mechanism is crucial in the treatment of acid-related gastrointestinal conditions.

H2_Receptor_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Binds to Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Proton_Pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen into This compound This compound This compound->H2_Receptor Blocks

Diagram 1: Simplified signaling pathway of histamine H2 receptor-mediated gastric acid secretion and its inhibition by this compound.

Comparative Efficacy: In Vitro and In Vivo Data

Preclinical studies provide valuable insights into the potency and efficacy of this compound in comparison to cimetidine and ranitidine. The following tables summarize key quantitative data from in vitro and in vivo experiments.

In Vitro H2 Receptor Antagonist Potency

The antagonist potency is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

CompoundpA2 Value (Guinea Pig Atrium)Reference
This compound 7.7[1]
Ranitidine7.2[2]
Cimetidine6.1[3]
In Vivo Inhibition of Gastric Acid Secretion

The efficacy of H2 receptor antagonists in a living organism is typically measured by their ability to inhibit histamine-stimulated gastric acid secretion. The ED50 value represents the dose of a drug that produces 50% of its maximal effect.

CompoundAnimal ModelRoute of AdministrationED50 (Inhibition of Histamine-Stimulated Gastric Acid Secretion)Reference
This compound DogIntravenous (i.v.)0.05 mg/kg[4]
This compound DogOral (p.o.)0.25 mg/kg[4]
RanitidineDogIntravenous (i.v.)4 to 9 times less potent than ranitidine[5]
CimetidineDogIntravenous (i.v.)1-2 µM (blood level for 50% inhibition)[3]

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical evaluation of H2 receptor antagonists.

In Vitro Assay for H2 Receptor Antagonist Activity (Guinea Pig Atrium)

This assay is a standard method for determining the potency of H2 receptor antagonists.

  • Tissue Preparation: Guinea pigs are euthanized, and the right atrium is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 32°C) and gassed with 95% O2 and 5% CO2.

  • Recording of Atrial Rate: The spontaneous beating rate of the atrium is recorded isometrically.

  • Histamine Concentration-Response Curve: Cumulative concentrations of histamine are added to the organ bath to establish a concentration-response curve for the increase in atrial rate.

  • Antagonist Incubation: The tissue is washed and allowed to equilibrate before being incubated with a known concentration of the H2 receptor antagonist (e.g., this compound, ranitidine, or cimetidine) for a specific period.

  • Second Histamine Concentration-Response Curve: A second cumulative concentration-response curve for histamine is obtained in the presence of the antagonist.

  • Data Analysis: The shift in the histamine concentration-response curve caused by the antagonist is used to calculate the pA2 value according to the Schild equation.

In_Vitro_Assay_Workflow cluster_workflow In Vitro H2 Receptor Antagonist Assay Workflow A Tissue Preparation (Guinea Pig Atrium) B Establish Baseline Atrial Rate A->B C Generate Histamine Concentration-Response Curve B->C D Washout & Equilibration C->D E Incubate with Antagonist (e.g., this compound) D->E F Generate Second Histamine Concentration-Response Curve E->F G Data Analysis (Calculate pA2) F->G

Diagram 2: General experimental workflow for the in vitro determination of H2 receptor antagonist potency.
In Vivo Assay for Inhibition of Gastric Acid Secretion (Conscious Dog Model)

This in vivo model assesses the efficacy of H2 receptor antagonists in a more physiologically relevant setting.

  • Animal Model: Conscious dogs, typically Beagles, are surgically prepared with a gastric fistula to allow for the collection of gastric secretions.

  • Fasting: The animals are fasted overnight prior to the experiment to ensure a basal secretory state.

  • Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, most commonly histamine, is administered to induce a sustained level of gastric acid secretion.

  • Gastric Juice Collection: Gastric juice is collected from the fistula at regular intervals, and the volume and acid concentration are measured.

  • Drug Administration: The H2 receptor antagonist is administered either intravenously or orally at various doses.

  • Continued Gastric Juice Collection: The collection of gastric juice continues after drug administration to monitor the inhibitory effect on acid secretion.

  • Data Analysis: The percentage inhibition of gastric acid output is calculated for each dose, and the ED50 value is determined.

Conclusion

The available preclinical data indicates that this compound is a potent and selective histamine H2 receptor antagonist. In vitro studies on guinea pig atrium demonstrate its high affinity for the H2 receptor, with a pA2 value of 7.7, which is higher than that of both ranitidine (7.2) and cimetidine (6.1)[1][2][3]. This suggests a greater potency at the molecular level. This is further supported by in vivo studies in dogs, where this compound showed a potent inhibition of histamine-stimulated gastric acid secretion with an intravenous ED50 of 0.05 mg/kg and an oral ED50 of 0.25 mg/kg[4]. While direct comparative ED50 values for ranitidine and cimetidine in the same study are not available, other studies indicate that ranitidine is 4 to 9 times more potent than cimetidine[5]. The data collectively positions this compound as a highly effective H2 receptor antagonist, warranting further investigation for its potential clinical applications in the management of acid-related disorders.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Donetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of Donetidine based on its classification as a histamine (B1213489) H2-receptor antagonist and general best practices for potent pharmaceutical compounds.[1][2] No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, the recommendations herein are inferred from protocols for similar compounds and hazardous drugs. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department to ensure compliance with site-specific and regulatory requirements.

Essential Safety and Logistical Information

Key Physical and Chemical Properties:

PropertyValueSource
Chemical FormulaC20H25N5O3S[1]
Molecular Weight415.51 g/mol [3]
CAS Number99248-32-5[1]
AppearanceAssumed to be a solid powder[3]
StorageStore at -20°C for long-term (2 years). For solutions in DMSO, store at 4°C for up to 2 weeks or -80°C for up to 6 months.[3]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.[6][7][8]

TaskMinimum PPE Requirement
Receiving and Unpacking - Single pair of chemotherapy-rated gloves- Lab coat- Eye protection (safety glasses with side shields)
Weighing and Aliquoting (Solid) - Double pair of chemotherapy-rated gloves- Disposable gown with back closure- Eye protection (chemical splash goggles)- N95 respirator (or higher)
Solution Preparation - Double pair of chemotherapy-rated gloves- Disposable gown with back closure- Eye protection (chemical splash goggles)- Work within a certified chemical fume hood
General Laboratory Handling (Solutions) - Single pair of chemotherapy-rated gloves- Lab coat- Eye protection (safety glasses with side shields)
Waste Disposal - Double pair of chemotherapy-rated gloves- Disposable gown with back closure- Eye protection (chemical splash goggles)
Spill Cleanup - Double pair of chemotherapy-rated gloves- Disposable gown with back closure- Eye protection (chemical splash goggles)- N95 respirator (or higher)- Shoe covers

Experimental Protocols

Standard Operating Procedure for Weighing and Preparing a Stock Solution of this compound

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

1. Preparation: 1.1. Assemble all necessary materials: this compound powder, appropriate solvent (e.g., DMSO), volumetric flasks, pipettes, and a calibrated analytical balance. 1.2. Don the required PPE as specified in the table above for "Weighing and Aliquoting (Solid)". 1.3. Perform all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.

2. Weighing: 2.1. Place a clean, appropriately sized weigh boat on the analytical balance and tare. 2.2. Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. 2.3. Record the exact weight. 2.4. Securely close the primary container of this compound.

3. Solubilization: 3.1. Carefully transfer the weighed this compound powder into a volumetric flask. 3.2. Add a small amount of the chosen solvent to the weigh boat to rinse any remaining powder and transfer the rinse to the volumetric flask. Repeat this step to ensure a quantitative transfer. 3.3. Add solvent to the volumetric flask to approximately half of the final desired volume. 3.4. Gently swirl the flask or use a vortex mixer until the this compound is completely dissolved. 3.5. Once dissolved, add the solvent to the final volume mark on the volumetric flask. 3.6. Cap the flask and invert it several times to ensure a homogenous solution.

4. Labeling and Storage: 4.1. Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. 4.2. Store the solution under the recommended conditions.[3]

5. Decontamination and Waste Disposal: 5.1. Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol). 5.2. Dispose of all contaminated disposable items (gloves, weigh boat, etc.) in the designated hazardous chemical waste stream.

Mandatory Visualizations

This compound Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don PPE prep_area Prepare work area in fume hood prep_ppe->prep_area weigh Weigh solid this compound prep_area->weigh Begin experiment dissolve Dissolve in solvent weigh->dissolve decon Decontaminate work area dissolve->decon Experiment complete dispose Dispose of waste decon->dispose doff_ppe Doff PPE dispose->doff_ppe G node_solid Handling Solid? node_solution Handling Solution? node_solid->node_solution No ppe_solid Disposable Gown Double Gloves N95 Respirator Chemical Goggles node_solid->ppe_solid Yes node_spill Spill or Aerosol Risk? node_solution->node_spill Yes ppe_basic Lab Coat Safety Glasses Single Gloves node_solution->ppe_basic No ppe_solution Lab Coat Safety Glasses Single Gloves (in Fume Hood) node_spill->ppe_solution No ppe_spill Full PPE: Disposable Gown Double Gloves N95 Respirator Chemical Goggles Shoe Covers node_spill->ppe_spill Yes

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.